N-Formyl-Met-Trp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWVNZNCMTTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Formyl-Met-Trp as a Chemoattractant for Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylated peptides are potent chemoattractants for neutrophils and other phagocytic leukocytes, playing a crucial role in the innate immune response to bacterial infections and tissue injury.[1][2][3] These peptides are released by bacteria or from damaged mitochondria and act as powerful "find-me" signals to recruit neutrophils to sites of inflammation.[3] N-Formyl-Met-Trp (fMW) is a member of this family of chemoattractant peptides. While much of the foundational research in this area has been conducted using the prototypical N-formylated peptide, N-Formyl-Met-Leu-Phe (fMLP), the principles of action and signaling are largely conserved across similar N-formylated peptides.[4] This guide will provide an in-depth technical overview of this compound as a neutrophil chemoattractant, leveraging the extensive data available for the closely related and well-studied analog, fMLP.
Core Concepts: Receptor Binding and Activation
N-formylated peptides exert their effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[2] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[2] FPR1 is the high-affinity receptor for many N-formylated peptides, including fMLP, and is considered the primary receptor mediating the chemoattractant response of neutrophils to these molecules.[3][5] The binding of this compound to FPR1 is the initiating event in a cascade of intracellular signaling that leads to directed cell migration.
Quantitative Data on N-Formylated Peptide Activity
The following table summarizes key quantitative parameters for the interaction of the prototypical N-formylated peptide, fMLP, with its receptor and its functional effects on neutrophils. Due to the limited availability of specific data for this compound, these values for fMLP serve as a reference point.
| Parameter | Agonist | Value | Cell Type | Assay |
| Binding Affinity (Ki) | fMLP | 38 nM | Leukocytes | Receptor Binding Assay |
| EC50 (Calcium Flux) | fMLP | ~5 µM | HEK 293 cells transfected with mouse FPR2 | Calcium Mobilization Assay |
| EC50 (Chemotaxis) | fMLP | ~5 µM | HEK 293 cells transfected with mouse FPR2 | Chemotaxis Assay |
Signaling Pathways
The binding of this compound to FPR1 triggers a cascade of intracellular events characteristic of GPCR signaling. This pathway is pertussis toxin-sensitive, indicating the involvement of Gi-type G proteins.[6] The key steps in the signaling cascade are outlined below.
-
G Protein Activation: Ligand binding to FPR1 induces a conformational change, leading to the activation of the heterotrimeric G protein Gi. The Gα and Gβγ subunits dissociate and activate downstream effectors.
-
Phospholipase C Activation: The activated G protein subunits stimulate Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This is followed by an influx of extracellular calcium.
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
-
MAPK Pathway Activation: The signaling cascade also involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2.[7]
-
Actin Cytoskeleton Reorganization: These signaling events culminate in the dynamic reorganization of the actin cytoskeleton, which is essential for cell polarization and directed migration towards the chemoattractant source.
Below is a diagram illustrating the signaling pathway initiated by this compound.
Caption: Signaling pathway of this compound in neutrophils.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of N-formylated peptides on neutrophils. These protocols are based on established methods for fMLP and can be adapted for this compound.
Neutrophil Isolation from Human Blood
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Centrifugation: Layer the blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep).[8]
-
Centrifugation: Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
Cell Layer Collection: After centrifugation, distinct layers of cells will be visible. Carefully aspirate the neutrophil layer.
-
Red Blood Cell Lysis: Resuspend the collected cells in a hypotonic lysis buffer to remove contaminating red blood cells.
-
Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in the appropriate assay buffer.
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
-
Assay Setup: Use a 96-well chemotaxis chamber with a porous membrane (typically 3-5 µm pores for neutrophils).
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in assay buffer and add to the lower wells of the chamber. Include a negative control (buffer alone) and a positive control (e.g., a known concentration of fMLP).
-
Cell Seeding: Resuspend isolated neutrophils in assay buffer and place them in the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Direct cell counting using a microscope or a flow cytometer.
-
Using a fluorescent dye that binds to DNA (e.g., CyQUANT) and measuring fluorescence.
-
An ATP-based luminescence assay (e.g., CellTiter-Glo).[9]
-
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50.
Below is a diagram illustrating the workflow of a typical neutrophil chemotaxis assay.
Caption: Workflow for a neutrophil chemotaxis assay.
Calcium Flux Assay
-
Cell Loading: Incubate isolated neutrophils with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.[10] This allows the dye to enter the cells.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Resuspend the cells in an appropriate buffer and measure the baseline fluorescence using a fluorometer or a flow cytometer.
-
Stimulation: Add this compound to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the fluorescence intensity over time to visualize the calcium transient. The peak fluorescence can be used to generate a dose-response curve.
Conclusion
This compound is a potent chemoattractant for neutrophils, acting primarily through the FPR1 receptor to initiate a well-defined signaling cascade that results in directed cell migration. While specific quantitative data for this compound is not as abundant as for its analog fMLP, the established principles of N-formylated peptide-mediated neutrophil activation provide a strong framework for its study. The experimental protocols detailed in this guide offer robust methods for characterizing the chemoattractant properties of this compound and for investigating its potential as a therapeutic target in inflammatory diseases and drug development.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 5. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
Discovery and significance of N-formylated peptides in cell signaling
An In-depth Technical Guide on their Discovery, Significance, and Role in Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Discovery and Significance of N-formylated Peptides
The innate immune system relies on a sophisticated surveillance network to detect invading pathogens and endogenous danger signals. A key component of this network is the recognition of N-formylated peptides, which act as potent chemoattractants for phagocytic leukocytes. The discovery of these peptides dates back to the 1970s, when studies on bacterial culture filtrates revealed the presence of small, N-terminally blocked peptides with potent chemotactic activity for neutrophils[1]. Subsequent work identified the active components as N-formyl-methionyl peptides, such as the prototypical N-formyl-methionyl-leucyl-phenylalanine (fMLF), derived from bacterial proteins[1][2][3].
This discovery was a landmark in immunology, as it unveiled a fundamental mechanism by which the host immune system distinguishes between self and non-self. Because prokaryotic protein synthesis initiates with N-formylmethionine, while eukaryotic protein synthesis (in the cytoplasm) does not, N-formylated peptides serve as a specific signature of bacterial presence[3][4]. Furthermore, it was later discovered that mitochondria, owing to their bacterial ancestry, also produce N-formylated peptides[5][6][7]. The release of these mitochondrial peptides from damaged or dying host cells acts as a "danger signal," alerting the immune system to tissue injury and initiating an inflammatory response[5][6][8].
The significance of N-formylated peptides extends beyond their role as simple chemoattractants. They are now recognized as a class of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs) that play a crucial role in a wide array of physiological and pathological processes, including inflammation, host defense against infection, tissue repair, and even cancer[4][9]. The cellular effects of N-formylated peptides are mediated by a specific family of G protein-coupled receptors known as the Formyl Peptide Receptors (FPRs)[5][10]. The interaction of N-formylated peptides with these receptors triggers a cascade of intracellular signaling events that orchestrate the complex cellular responses of the innate immune system.
This technical guide provides a comprehensive overview of the discovery, structure, and function of N-formylated peptides and their receptors. It delves into the intricate signaling pathways they activate, their diverse roles in health and disease, and the experimental methodologies used to study their effects.
The N-formylated Peptide System: Ligands and Receptors
The biological activity of N-formylated peptides is dictated by their interaction with a specific family of receptors, the Formyl Peptide Receptors (FPRs). This section details the characteristics of both the ligands and their receptors.
N-formylated Peptides and Other Ligands
While the archetypal ligand is the bacterial-derived tripeptide fMLF, the repertoire of molecules that can activate FPRs is vast and structurally diverse. This promiscuity is a key feature of the FPR family and allows the immune system to respond to a wide range of threats.
-
Bacterial N-formylated Peptides: These are produced by a wide variety of bacteria and are potent activators of the innate immune response. Examples include fMLF from E. coli and fMIFL from Staphylococcus aureus[3].
-
Mitochondrial N-formylated Peptides: Released from damaged host cells, these peptides, such as fMMYALF, act as DAMPs to initiate sterile inflammation and tissue repair processes[11].
-
Non-formylated Peptides: A growing number of peptides lacking the N-terminal formyl group have been shown to interact with FPRs. These include peptides derived from viruses (e.g., HIV-1 gp41) and host proteins (e.g., Annexin A1)[4].
-
Lipid Mediators: Certain lipid molecules, such as the pro-resolving mediator Lipoxin A4 (LXA4), can also bind to and activate FPRs, highlighting their role in the resolution of inflammation[9].
-
Synthetic Ligands: A variety of synthetic peptides and small molecules have been developed as agonists or antagonists of FPRs for research and therapeutic purposes[4].
The Formyl Peptide Receptor (FPR) Family
In humans, the FPR family consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3 (also known as FPRL2)[4][10]. These receptors belong to the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains[4][10]. They are primarily expressed on myeloid cells, such as neutrophils and monocytes, but are also found on a variety of other cell types, including dendritic cells, natural killer cells, and even non-hematopoietic cells like epithelial and endothelial cells[4][9][12].
| Receptor | Aliases | Key Ligands | Primary Functions |
| FPR1 | FPR, FMLP Receptor | fMLF, other bacterial and mitochondrial N-formylated peptides | Pro-inflammatory responses, chemotaxis of neutrophils and monocytes, phagocytosis, oxidative burst[4][8] |
| FPR2 | ALX, FPRL1 | Lipoxin A4, Resolvin D1, Serum Amyloid A, Annexin A1, fMLF (lower affinity) | Dual pro-inflammatory and pro-resolving functions, modulation of inflammation, tissue repair[4][9] |
| FPR3 | FPRL2 | Annexin A1 N-terminal peptide (Ac2-26), F2L | Less well-characterized, potential role in modulating inflammatory responses[4] |
Signal Transduction Pathways
Upon ligand binding, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events. These pathways ultimately lead to the diverse cellular responses characteristic of innate immune activation. The canonical signaling pathway is initiated by the coupling of the receptor to heterotrimeric G proteins of the Gi family[9].
G-protein Activation and Downstream Effectors
-
G-protein Coupling: Ligand-activated FPRs act as guanine nucleotide exchange factors (GEFs) for inhibitory G proteins (Gi). This leads to the dissociation of the Gαi subunit from the Gβγ dimer[9].
-
Phospholipase C Activation: The Gβγ subunit activates phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[10].
-
Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Cascades
FPR activation also leads to the stimulation of several mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These kinase cascades play a crucial role in regulating gene expression, cell survival, and differentiation.
Caption: Canonical FPR Signaling Pathway.
Physiological and Pathophysiological Roles
The activation of FPRs by N-formylated peptides and other ligands has profound implications for a wide range of physiological and pathological processes.
| Process | Role of N-formylated Peptides and FPRs | Key Cellular Players |
| Bacterial Infection | Recognition of bacterial PAMPs, recruitment and activation of phagocytes to the site of infection, bacterial clearance[3][8]. | Neutrophils, Macrophages |
| Inflammation | Initiation of the acute inflammatory response, but also involvement in chronic inflammatory conditions. FPR2 ligands can also promote the resolution of inflammation[4][9]. | Leukocytes, Endothelial cells, Epithelial cells |
| Tissue Injury and Repair | Recognition of mitochondrial DAMPs from damaged cells, recruitment of immune cells to clear debris, promotion of tissue remodeling and repair[5][8]. | Neutrophils, Macrophages, Fibroblasts |
| Cancer | A dual role has been described. FPRs can promote tumor growth and angiogenesis, but can also mediate anti-tumor immune responses[4]. | Cancer cells, Tumor-associated macrophages, T cells |
| Neurodegenerative Diseases | FPRs are implicated in the neuroinflammatory processes associated with diseases like Alzheimer's disease[4][13]. | Microglia, Astrocytes, Neurons |
Experimental Protocols
The study of N-formylated peptides and their receptors relies on a variety of in vitro and in vivo experimental techniques. This section provides an overview of two key methodologies.
Chemotaxis Assay
Chemotaxis, or directed cell migration in response to a chemical gradient, is a hallmark of the response to N-formylated peptides. The Boyden chamber assay is a classic and widely used method to quantify chemotaxis.
Principle: This assay uses a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant is placed in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is then quantified.
Detailed Protocol (Boyden Chamber Assay):
-
Cell Preparation: Isolate primary neutrophils from fresh blood or use a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype). Resuspend the cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup:
-
Place the chemoattractant solution (e.g., fMLF at various concentrations, typically 10^-10 to 10^-7 M) in the lower wells of the Boyden chamber.
-
Place a polycarbonate membrane (typically with 3-5 µm pores for neutrophils) over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve.
Caption: Chemotaxis Assay Workflow (Boyden Chamber).
Calcium Mobilization Assay
The release of intracellular calcium is a rapid and critical event in FPR signaling. This can be measured using fluorescent calcium indicators.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon binding of an agonist to the FPR, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured using a fluorometer or a fluorescence microscope.
Detailed Protocol (using Fluo-4):
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest (e.g., neutrophils or a cell line expressing the FPR of interest) in a suitable buffer.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye Fluo-4 AM (the acetoxymethyl ester form, which is cell-permeable) at a final concentration of 1-5 µM for 30-60 minutes at 37°C. An organic anion transporter inhibitor, such as probenecid, is often included to prevent dye leakage.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Measurement:
-
Resuspend the cells in a calcium-containing buffer.
-
Place the cell suspension in the measurement device (e.g., a cuvette for a fluorometer or a multi-well plate for a plate reader).
-
Establish a baseline fluorescence reading.
-
Add the N-formylated peptide agonist and continuously record the change in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak fluorescence intensity is used to quantify the magnitude of the calcium response.
Quantitative Data Summary
The interaction of various ligands with the FPRs has been characterized by determining their binding affinities (Kd or Ki) and their potency in functional assays (EC50). The following table summarizes some of these key quantitative parameters.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| fMLF | FPR1 | Binding | Kd | 10-20 nM | [14] |
| fMLF | FPR1 | Calcium Mobilization | EC50 | ~1 nM | [14] |
| fMLF | FPR2 | Calcium Mobilization | EC50 | >100 nM | [11] |
| Mitocryptide-2 (MCT-2) | FPR2 | Calcium Mobilization | EC50 | 6.9 nM | [11] |
| fMIVIL | FPR1 | Calcium Mobilization | EC50 | ~10 nM | [3] |
| fMIFL | FPR1 | Calcium Mobilization | EC50 | ~1 nM | [3] |
| Lipoxin A4 (LXA4) | FPR2 | Binding | Kd | ~1 nM | [4] |
| Annexin A1 (Ac2-26) | FPR2 | Calcium Mobilization | EC50 | ~10 nM | [4] |
Conclusion and Future Directions
The discovery of N-formylated peptides has fundamentally shaped our understanding of innate immunity. These molecules, originating from both invading bacteria and damaged host mitochondria, serve as powerful signals that initiate and modulate inflammatory responses through their interaction with the Formyl Peptide Receptor family. The intricate signaling pathways activated by these receptors orchestrate a wide range of cellular functions, from chemotaxis and phagocytosis to the resolution of inflammation.
While significant progress has been made in elucidating the roles of N-formylated peptides and their receptors in health and disease, many questions remain. Future research will likely focus on:
-
Structural Biology: High-resolution structures of FPRs in complex with their diverse ligands will provide crucial insights into the molecular basis of receptor activation and promiscuity.
-
Signal Bias: Investigating how different ligands can stabilize distinct receptor conformations to preferentially activate certain downstream signaling pathways (biased agonism).
-
Therapeutic Targeting: The development of selective agonists and antagonists for specific FPRs holds great promise for the treatment of a wide range of inflammatory diseases, infections, and cancer. The dual pro-inflammatory and pro-resolving nature of FPR signaling, particularly through FPR2, presents a unique opportunity for therapeutic intervention aimed at promoting the resolution of inflammation.
Caption: Role of N-formylated Peptides in Innate Immunity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Formylpeptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: <i>Helicobacter pylori</i> Infection as a Model - ProQuest [proquest.com]
- 7. Mitochondrion - Wikipedia [en.wikipedia.org]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 10. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 14. Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-Met-Trp and its Interaction with FPR1 and FPR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system. They recognize N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria. This recognition triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS), all essential for host defense and the inflammatory response. In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3.
This technical guide focuses on the interaction of N-formyl-methionyl-tryptophan (N-Formyl-Met-Trp) with two of these receptors, FPR1 and FPR2. While N-Formyl-Met-Leu-Phe (fMLF) is the most extensively studied synthetic analog of bacterial peptides, understanding the interactions of other formylated peptides, such as this compound, is crucial for elucidating the structure-activity relationships that govern ligand recognition and receptor activation. This knowledge is vital for the development of novel therapeutics targeting inflammatory and infectious diseases.
While specific quantitative binding and activation data for this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the signaling pathways and experimental methodologies used to study such interactions, using the well-characterized agonist fMLF as a primary reference.
Quantitative Data on Ligand-Receptor Interactions
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference |
| fMLF | FPR1 | Radioligand Binding | Ki | 38 nM | Human Neutrophils | [1][2] |
| fMLF | FPR1 | Calcium Mobilization | EC50 | ~20 nM | Human Neutrophils | [3] |
| fMLF | FPR1 | Chemotaxis | EC50 | Sub-nanomolar | Human Neutrophils | [4][5] |
| fMLF | FPR2 | Calcium Mobilization | EC50 | ~5 µM | HEK 293 (mouse FPR2) | [6] |
| fMLF | FPR2 | Chemotaxis | EC50 | ~5 µM | HEK 293 (mouse FPR2) | [6] |
| fMLF | FPR2 | Superoxide Production | EC50 | ~50 µM | Mouse Neutrophils (FPR1-/-) | [7] |
Signaling Pathways
Upon agonist binding, both FPR1 and FPR2 couple to heterotrimeric G proteins of the Gi/o family, initiating a cascade of intracellular signaling events. While there are overlaps in the pathways activated by both receptors, the specific downstream effects and their magnitudes can differ depending on the ligand, the receptor subtype, and the cell type.
Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The βγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).
Simultaneously, the βγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream effectors such as Akt (Protein Kinase B) and Vav1, which are crucial for cell survival, proliferation, and cytoskeletal rearrangements necessary for chemotaxis.
Furthermore, FPR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, which regulate gene expression and other cellular functions.
Below are diagrams illustrating the canonical signaling pathways for FPR1 and FPR2.
Caption: FPR1 Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 4. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Formyl-Met-Trp as a Bacterial Mimic in Immunological Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylated peptides, such as N-Formyl-Met-Trp, are potent chemoattractants and activators of the innate immune system. These molecules serve as powerful mimics of bacterial presence, as prokaryotic protein synthesis is initiated with N-formylmethionine, a modification largely absent in the N-termini of eukaryotic proteins. Consequently, the detection of N-formyl peptides by host immune cells is a critical danger signal, triggering a cascade of inflammatory and microbicidal responses. This technical guide provides an in-depth overview of the use of this compound and its well-studied analog, N-formyl-methionyl-leucyl-phenylalanine (fMLP), in immunological research. We will delve into the core signaling pathways, present quantitative data for the archetypal N-formyl peptide fMLP, detail key experimental protocols, and visualize complex biological processes.
N-formyl peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), with FPR1 being the primary high-affinity receptor on phagocytic leukocytes like neutrophils and macrophages.[1][2] The binding of these peptides to FPR1 initiates a signaling cascade that is fundamental to the innate immune response against bacterial infections and in conditions involving sterile inflammation where mitochondria, which also utilize N-formylmethionine, release these peptides as Damage-Associated Molecular Patterns (DAMPs).[3][4]
Data Presentation: Quantitative Analysis of N-Formyl Peptide Activity
While this compound is a subject of immunological interest, the majority of quantitative data has been generated using the potent and widely studied analog, fMLP. The following tables summarize key quantitative parameters for fMLP, which serve as a valuable reference for designing experiments and understanding the expected potency of N-formyl peptides.
Table 1: Binding Affinity and Potency of fMLP for Formyl Peptide Receptor 1 (FPR1)
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | 38 nM | Human FPR1 | [5] |
| Binding Affinity (pKd) | 8.52 (equivalent to ~3 nM) | Human FPR1 | [6] |
| Binding Affinity (pKi) | 7.38 (equivalent to 42 nM) | Human neutrophils | [6] |
| Chemotaxis (pEC50) | 10.15 | Human neutrophils | [7] |
| Superoxide Production (pEC50) | 7.00 | Human neutrophils | [7] |
| Calcium Flux (pEC50) | 8.0 | Human HL-60 cells expressing FPR1 | [6] |
Table 2: Effective Concentrations of fMLP in Cellular Assays
| Assay | Effective Concentration (EC50) | Cell Type | Reference |
| Superoxide Production | ≈ 20 nM | Human neutrophils | [8] |
| Calcium Flux (Mouse FPR2) | ≈ 5 µM | HEK293 cells transfected with mouse FPR2 | [9][10] |
| Chemotaxis (Mouse FPR2) | ≈ 5 µM | HEK293 cells transfected with mouse FPR2 | [9][10] |
Signaling Pathways Activated by N-Formyl Peptides
The interaction of N-formyl peptides with FPR1 triggers a complex network of intracellular signaling pathways, culminating in a robust cellular response. The primary pathways include the activation of Mitogen-Activated Protein Kinases (MAPKs), the transcription factor Nuclear Factor-kappa B (NF-κB), and the NLRP3 inflammasome.
MAPK Signaling Pathway
Upon ligand binding, FPR1, a Gi protein-coupled receptor, initiates a cascade that leads to the phosphorylation and activation of key MAPKs, including p38 and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[4] This pathway is crucial for many downstream cellular functions, including cytokine production and apoptosis regulation.
NF-κB Signaling Pathway
Activation of FPR1 also leads to the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. This pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11]
NLRP3 Inflammasome Activation
N-formyl peptides can also contribute to the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[12] This process typically requires two signals: a priming signal, often provided by NF-κB activation leading to the upregulation of NLRP3 and pro-IL-1β, and a second activation signal, which can be triggered by various stimuli including ion fluxes and mitochondrial dysfunction, both of which can be influenced by FPR1 signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the immunological effects of this compound. These protocols are based on established methods for studying N-formyl peptides.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell® Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Human neutrophils isolated from whole blood (e.g., via Ficoll-Paque density gradient centrifugation)
-
RPMI 1640 or other suitable cell culture medium
-
Chemotaxis chamber (e.g., 96-well Boyden chamber or Transwell® inserts with 3-5 µm pores)
-
This compound or fMLP (positive control)
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Preparation: Isolate human neutrophils and resuspend them in serum-free medium at a concentration of 1-2 x 106 cells/mL.
-
Chamber Setup: In the lower wells of the chemotaxis chamber, add medium containing various concentrations of this compound (e.g., 10-10 to 10-6 M). Include a negative control (medium only) and a positive control (e.g., 10 nM fMLP).
-
Cell Seeding: Place the Transwell® inserts into the wells and add 50-100 µL of the neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the bottom well.
-
-
Data Analysis: Plot the number of migrated cells (or relative light/fluorescence units) against the concentration of the chemoattractant to determine the chemotactic index and EC50.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Materials:
-
Isolated neutrophils or macrophages
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound or fMLP
-
Fluorometric plate reader or flow cytometer capable of kinetic reads
Procedure:
-
Cell Loading: Resuspend cells (1-5 x 106 cells/mL) in buffer and incubate with the calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) at 37°C for 30-45 minutes in the dark.
-
Washing: Pellet the cells by centrifugation and wash twice with fresh buffer to remove extracellular dye.
-
Resuspension: Resuspend the washed cells in buffer at a concentration of 1-2 x 106 cells/mL.
-
Measurement:
-
Aliquot the cell suspension into a 96-well plate.
-
Place the plate in the fluorometric plate reader and record a baseline fluorescence for 1-2 minutes.
-
Inject this compound or other agonists at various concentrations and continue to record the fluorescence intensity over time (typically for 5-10 minutes). For ratiometric dyes like Fura-2, measure emission at two different excitation wavelengths.
-
-
Data Analysis: The change in fluorescence intensity (or the ratio of intensities for ratiometric dyes) is proportional to the change in [Ca2+]i. Plot the peak fluorescence change against agonist concentration to determine the EC50.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the production of ROS (e.g., superoxide anion) by neutrophils, a key microbicidal function.
Materials:
-
Isolated neutrophils
-
Luminol or Isoluminol (for chemiluminescence) or Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (for fluorescence)
-
Horseradish peroxidase (HRP) (if using luminol/isoluminol)
-
This compound or fMLP
-
Phorbol 12-myristate 13-acetate (PMA) (positive control)
-
Luminometer or fluorescence plate reader/flow cytometer
Procedure (Chemiluminescence):
-
Cell Preparation: Resuspend isolated neutrophils in HBSS or similar buffer at 1-2 x 106 cells/mL.
-
Assay Setup: In a white 96-well plate, add the neutrophil suspension, luminol (or isoluminol), and HRP.
-
Measurement:
-
Place the plate in a luminometer and measure the baseline chemiluminescence.
-
Inject this compound or other stimuli and immediately begin recording the light emission kinetically over 30-60 minutes.
-
-
Data Analysis: The integral of the chemiluminescence signal over time represents the total ROS production. The peak of the signal represents the maximum rate of ROS production.
Procedure (Fluorescence):
-
Cell Loading: Incubate neutrophils with DHR 123 or DCFH-DA (e.g., 5-10 µM) at 37°C for 15-30 minutes.
-
Stimulation: Add this compound or other stimuli and incubate for an additional 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS produced.
MAPK (p38 and ERK1/2) Phosphorylation Assay (Western Blot)
This assay detects the activation of p38 and ERK1/2 by measuring their phosphorylation status.
Materials:
-
Isolated neutrophils or macrophages
-
This compound or fMLP
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation: Incubate cells with this compound for various time points (e.g., 0, 2, 5, 15, 30 minutes).
-
Cell Lysis: Place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-p38) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry and express the results as the ratio of phosphorylated protein to total protein.[13]
NF-κB Activation Assay (Nuclear Translocation)
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
Materials:
-
Macrophages (e.g., THP-1 derived or primary)
-
This compound or fMLP
-
Lipopolysaccharide (LPS) (positive control)
-
Nuclear and cytoplasmic extraction kit
-
Western blotting reagents (as above) with anti-p65 antibody and antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers
-
Alternatively, immunofluorescence microscopy reagents (fixative, permeabilization buffer, anti-p65 antibody, fluorescent secondary antibody, DAPI)
Procedure (Western Blot):
-
Cell Stimulation: Treat macrophages with this compound for various time points.
-
Fractionation: Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Western Blotting: Perform Western blotting on both fractions as described for MAPK phosphorylation. Probe for p65, a nuclear marker, and a cytoplasmic marker.
-
Data Analysis: An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation.
Procedure (Immunofluorescence):
-
Cell Culture and Stimulation: Grow macrophages on coverslips and stimulate with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Block with serum and incubate with anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Visually or quantitatively assess the co-localization of the p65 signal with the DAPI signal in the nucleus.
NLRP3 Inflammasome Activation Assay (IL-1β Release)
This assay measures the release of mature IL-1β, a key downstream effector of NLRP3 inflammasome activation.
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages or THP-1 cells)
-
LPS (for priming)
-
This compound or fMLP (as a potential second signal)
-
ATP or Nigericin (positive controls for the second signal)
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Priming (Signal 1): Incubate macrophages with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Activation (Signal 2): Wash the cells to remove LPS and then stimulate with this compound at various concentrations for 1-6 hours. Include positive controls like ATP (5 mM) or Nigericin (10 µM).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IL-1β against the concentration of this compound.
Conclusion
This compound and other N-formylated peptides are invaluable tools for studying the intricacies of the innate immune response. By mimicking bacterial products, they provide a means to dissect the signaling pathways and cellular functions that are critical for host defense. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments involving these potent immunostimulatory molecules. The provided quantitative data for fMLP, detailed experimental protocols, and visualizations of the core signaling pathways serve as a robust foundation for advancing our understanding of innate immunity and developing novel therapeutic strategies for infectious and inflammatory diseases.
References
- 1. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. fMet-Leu-Phe | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Synthesis and Degradation of N-Formyl-Met-Trp
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-Met-Trp (N-formylmethionyl-tryptophan) is a dipeptide of significant interest in various fields of biological research, particularly in the study of bacterial protein synthesis, immunology, and as a potential signaling molecule. In prokaryotes, protein synthesis is initiated with N-formylmethionine (fMet), making N-formylated peptides like this compound unique products of bacterial or mitochondrial translation.[1] The presence of such peptides in eukaryotes can be a signal for the innate immune system, highlighting their importance in host-pathogen interactions.[1] This technical guide provides a comprehensive overview of the biological synthesis and degradation pathways of this compound, along with relevant quantitative data and detailed experimental protocols.
Biological Synthesis of this compound
The primary route for the biological synthesis of this compound is through ribosomal protein synthesis in prokaryotes, as well as in eukaryotic organelles such as mitochondria and chloroplasts.[1] This process does not involve the direct enzymatic ligation of N-formylmethionine and tryptophan but is rather a result of the initiation and first elongation step of translation.
The synthesis can be broken down into two main stages:
-
Formation of the Initiator tRNA (fMet-tRNAfMet):
-
Aminoacylation: The amino acid methionine is first attached to its specific initiator transfer RNA (tRNAfMet) by the enzyme methionyl-tRNA synthetase (MetRS) .[2]
-
Formylation: The methionine residue on the Met-tRNAfMet is then formylated by the enzyme methionyl-tRNA formyltransferase (MTF) , utilizing 10-formyltetrahydrofolate as the formyl group donor.[2][3] This results in the formation of N-formylmethionyl-tRNAfMet (fMet-tRNAfMet).
-
-
Ribosomal Peptide Bond Formation:
-
Initiation: The fMet-tRNAfMet binds to the P-site of the 30S ribosomal subunit at the AUG start codon of a messenger RNA (mRNA).[1]
-
Elongation: If the codon immediately following the start codon is a tryptophan codon (UGG), a tryptophanyl-tRNA (Trp-tRNA) will be brought to the A-site of the ribosome. The ribosome then catalyzes the formation of a peptide bond between the N-formylmethionine and the tryptophan, resulting in the dipeptide this compound attached to the tRNA in the A-site.
-
While direct enzymatic synthesis of the dipeptide outside of the ribosome is not a known biological pathway, chemical synthesis methods are well-established for producing N-formylated peptides.
Signaling Pathway for Ribosomal Synthesis
Caption: Ribosomal synthesis of this compound.
Biological Degradation of this compound
The degradation of this compound in biological systems is a stepwise process involving at least two key enzymes. The degradation pathway is crucial for removing the N-terminal formyl group and subsequently the methionine residue, which is often necessary for protein maturation and function.
-
Deformylation: The first step is the removal of the formyl group from the N-terminus, a reaction catalyzed by peptide deformylase (PDF) .[4][5] This metalloenzyme is essential in bacteria and is a target for antibacterial drug development.[6] The product of this reaction is the dipeptide Met-Trp and formate.
-
Methionine Excision: Following deformylation, the N-terminal methionine can be cleaved off by methionine aminopeptidase (MetAP) .[2][7] The activity of MetAP is highly dependent on the identity of the second amino acid (the P1' residue). While traditionally known to act on peptides with small, uncharged residues at the P1' position, engineered E. coli MetAP has been shown to efficiently remove methionine when tryptophan is the penultimate residue.[2]
It is also plausible that after deformylation, the resulting Met-Trp dipeptide could be degraded by other non-specific dipeptidases.
Signaling Pathway for Degradation
Caption: Enzymatic degradation of this compound.
Quantitative Data
Table 1: Substrate Specificity of E. coli Peptide Deformylase (PDF)
| P1' Residue (in Fo-Met-Xaa) | Relative Cleavage Efficiency | Reference |
| Norleucine | +++++ | [4] |
| Methionine | ++++ | [4] |
| Leucine | ++++ | [4] |
| Phenylalanine | +++ | [4] |
| Tryptophan | (Implied High) | [4] |
| Aspartate | - | [8] |
| Glutamate | - | [8] |
Note: The table indicates a preference for bulky hydrophobic side-chains at the P1' position, suggesting Tryptophan would be a favorable substrate.
Table 2: N-Terminal Methionine Removal by Engineered E. coli Methionine Aminopeptidase (MetAP-GTG) *
| Penultimate Residue (Met-Xaa) | % Methionine Removal | Reference |
| Tryptophan | 78% | [2] |
| Isoleucine | 94% | [2] |
| Methionine | 100% | [2] |
| Leucine | 86% | [2] |
| Aspartate | 80% | [2] |
| Glutamate | 58% | [2] |
Note: The data is for an engineered MetAP (Y168G, M206T, Q233G mutations) co-expressed with the target protein.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from the solid-phase synthesis of N-formyl-Met-Leu-Phe and can be applied to synthesize this compound.[9]
Workflow Diagram:
Caption: Workflow for chemical synthesis of fMet-Trp.
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Piperidine
-
Acetic anhydride
-
Formic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase peptide synthesis vessel
-
HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from tryptophan by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Methionine Coupling: In a separate vial, activate Fmoc-Met-OH with DIC and HOBt in DMF for 10 minutes. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Remove the Fmoc group from methionine using 20% piperidine in DMF as described in step 2.
-
N-terminal Formylation: Treat the resin with a mixture of acetic anhydride and formic acid (1:3 molar ratio) in DMF for 2 hours. Wash the resin with DMF and then dichloromethane, and dry under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the Boc protecting group from tryptophan using a mixture of TFA/TIS/water (95:2.5:2.5) for 2 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.[9][10]
In Vitro Deformylation Assay
This protocol can be used to assess the activity of peptide deformylase on this compound.
Workflow Diagram:
Caption: Workflow for in vitro deformylation assay.
Materials:
-
Purified peptide deformylase (PDF)
-
Synthesized this compound
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and varying concentrations of this compound.
-
Initiate Reaction: Equilibrate the reaction mixture at 37°C and initiate the reaction by adding a known concentration of PDF.
-
Time Points: At various time points, withdraw aliquots of the reaction and quench them by adding the quenching solution.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC or LC-MS to separate and quantify the remaining substrate (this compound) and the product (Met-Trp).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Conclusion
The biological synthesis of this compound is intrinsically linked to the initiation of protein synthesis in prokaryotic systems. Its degradation follows a conserved pathway involving deformylation and subsequent aminopeptidase activity. While specific quantitative data for this dipeptide is sparse, the known substrate specificities of the key enzymes, peptide deformylase and methionine aminopeptidase, provide a strong indication of its metabolic fate. The provided experimental protocols offer a framework for the chemical synthesis and enzymatic characterization of this compound, facilitating further research into its biological roles and potential as a therapeutic target or diagnostic marker. Further studies are warranted to elucidate the specific kinetics and regulatory mechanisms governing the metabolism of this and other N-formylated peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of N-terminal methionine from recombinant proteins by engineered E. coli methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of peptide deformylase and identification of the substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of substrate specificity for peptide deformylase through the screening of a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy [beilstein-journals.org]
- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Formyl-Met-Trp: A Technical Guide to Its Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylated peptides are crucial signaling molecules in innate immunity, acting as potent chemoattractants for phagocytic leukocytes. These peptides are primarily of bacterial origin, but are also released from mitochondria, serving as damage-associated molecular patterns (DAMPs). N-Formyl-Met-Trp (N-formyl-methionyl-tryptophan) is a dipeptide of interest in this class. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside relevant experimental protocols and its potential biological context. Due to the limited availability of direct experimental data for this specific dipeptide, information from closely related compounds, namely N-Formyl-Methionine and N-Formyl-Tryptophan, is included to provide a more complete predictive profile.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to understanding its behavior in biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available and predicted properties for this compound and its constituent N-formylated amino acids.
| Property | N-Formyl-Methionine | N-Formyl-Tryptophan | This compound (Predicted/Calculated) |
| Molecular Formula | C6H11NO3S | C12H12N2O3[1][2] | C18H23N3O4S |
| Molecular Weight | 177.22 g/mol | 232.23 g/mol [1][2] | 377.46 g/mol |
| Melting Point | Not available | 167 °C (for DL-form)[3] | Not available |
| Solubility | Not available | Soluble in hot methanol[3][4] | Predicted to have low aqueous solubility |
| pKa (Predicted) | Not available | 3.49 ± 0.10[4] | Not available |
| XLogP3 (Predicted) | Not available | 1.5[1][2] | Not available |
| Hydrogen Bond Donor Count | Not available | 3[2] | 3 |
| Hydrogen Bond Acceptor Count | Not available | 4[2] | 5 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, methodologies for the synthesis of related N-formylated peptides can be adapted.
Synthesis of N-Formylated Peptides
A general approach for the synthesis of N-formylated peptides involves the formylation of the N-terminus of the peptide chain. One common method is the use of a formylating agent after the peptide has been assembled on a solid support.
Protocol for N-terminal Formylation:
-
Peptide Synthesis: The dipeptide Met-Trp is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Formylation: Following the final coupling step and while the peptide is still attached to the resin and N-terminally protected, the protecting group is removed. The free N-terminus is then formylated. A common formylating agent is a mixture of formic acid and acetic anhydride.
-
Cleavage and Deprotection: The N-formylated peptide is then cleaved from the solid support and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
A practical laboratory-scale synthesis for N(in)-formyl tryptophan hydrobromide has been described, which could be adapted for the formylation of the tryptophan residue within the dipeptide if site-specific formylation is desired[5]. Similarly, methods for the synthesis of N-formylmethionylated peptidyl-tRNA mimics have been developed, which involve the coupling of an activated Nα-formyl methionine to a peptide, a strategy that could be applied to the synthesis of this compound[6].
Biological Activity and Signaling Pathways
N-formylated peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs)[7][8]. In humans, there are three main types: FPR1, FPR2, and FPR3[7][8]. The binding of N-formylated peptides to these receptors on immune cells, such as neutrophils and macrophages, initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are critical components of the innate immune response to bacterial infection and tissue damage[9][10][11].
While the specific interaction of this compound with FPRs has not been detailed, it is plausible that it acts as an agonist for one or more of these receptors, similar to other N-formylated peptides like the well-studied N-Formyl-Met-Leu-Phe (fMLP)[12][13][14].
General Formyl Peptide Receptor (FPR) Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the binding of an N-formylated peptide to an FPR.
Workflow for Investigating the Biological Activity of this compound:
The following diagram outlines a potential experimental workflow to characterize the biological effects of this compound.
Conclusion
This compound is a dipeptide with predicted physicochemical properties that suggest its potential as a biologically active molecule, likely interacting with formyl peptide receptors. While direct experimental data for this specific compound is scarce, the extensive knowledge of related N-formylated peptides provides a strong foundation for future research. The experimental protocols and workflows outlined in this guide offer a roadmap for the synthesis, characterization, and biological evaluation of this compound. Further investigation into its specific interactions with FPR subtypes and its in vivo effects will be crucial for elucidating its potential role in inflammatory processes and as a target for therapeutic development.
References
- 1. N-(Hydroxymethylidene)tryptophan | C12H12N2O3 | CID 582651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Formyltryptophan | C12H12N2O3 | CID 152933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-FORMYL-DL-TRYPTOPHAN CAS#: 16108-03-5 [amp.chemicalbook.com]
- 4. N-FORMYL-DL-TRYPTOPHAN CAS#: 16108-03-5 [m.chemicalbook.com]
- 5. Practical, laboratory-scale synthesis of N(in) -formyl tryptophan hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 9. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 13. genscript.com [genscript.com]
- 14. medchemexpress.com [medchemexpress.com]
N-Formyl-Met-Trp Signaling Pathways in Leukocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylated peptides, such as N-Formyl-Methionyl-Tryptophan (N-Formyl-Met-Trp), are potent chemoattractants that play a crucial role in the innate immune response. Released by bacteria or from damaged mitochondria, these peptides are recognized by specific G protein-coupled receptors (GPCRs) on the surface of leukocytes, primarily neutrophils. This recognition triggers a cascade of intracellular signaling events, leading to a range of cellular responses essential for host defense, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound in leukocytes, with a focus on the experimental methodologies used to study these processes.
While this compound is a key signaling molecule, much of the foundational research in this area has been conducted using the prototypical N-formyl peptide, N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP). Due to the high degree of conservation in the signaling mechanisms activated by different N-formyl peptides, data for fMLP is used throughout this guide as a well-characterized proxy for this compound, unless otherwise specified.
Core Signaling Receptors: FPR1 and FPR2/ALX
N-formyl peptides primarily signal through two high-affinity GPCRs: Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). These receptors are abundantly expressed on neutrophils and other leukocytes and share significant sequence homology, particularly in their intracellular domains, suggesting similar downstream signaling capabilities.[1] However, they can be activated by a diverse range of ligands and can mediate both pro-inflammatory and pro-resolving responses.
FPR1 is considered the classical high-affinity receptor for N-formyl peptides and is central to the initiation of the inflammatory cascade in response to bacterial infection.[2] In contrast, FPR2/ALX is a more promiscuous receptor, binding not only to N-formyl peptides (with lower affinity than FPR1) but also to a variety of pro-resolving lipid mediators like Lipoxin A4.[3] This dual functionality positions FPR2/ALX as a key regulator in the switch from a pro-inflammatory to a pro-resolving state.
Quantitative Data on N-Formyl Peptide Signaling
The following tables summarize key quantitative parameters related to N-formyl peptide signaling in leukocytes. The data presented is primarily for fMLP, as it is the most extensively studied ligand in this class.
| Ligand | Receptor | Binding Affinity (Kd) | Cell Type | Reference |
| fMLP | FPR1 | ~1 nM | Human Neutrophils | [4] |
| fMLP | FPR2/ALX | >100 nM | Transfected Cells |
| Cellular Response | Ligand | EC50 | Cell Type | Reference |
| ROS Production | fMLP | ≈ 20 nM | Human Neutrophils | [4][5] |
| Chemotaxis | fMLP | 0.1 - 10 nM | Human Neutrophils | |
| Calcium Mobilization | fMLP | 10 nM - 1 µM | Human Neutrophils | [6] |
Core Signaling Pathways
Upon ligand binding, FPR1 and FPR2/ALX undergo a conformational change that facilitates the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a complex network of downstream signaling events.
G Protein Coupling and PLC Activation
Activation of FPRs leads to the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, plays a critical role in activating Phospholipase Cβ (PLCβ) isoforms, specifically PLCβ2 and PLCβ3 in neutrophils.[7] Activated PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
Figure 1: G Protein Coupling and PLC Activation Pathway.
Calcium Mobilization and PKC Activation
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] This rapid increase in intracellular calcium, along with DAG remaining at the plasma membrane, synergistically activates classical and novel isoforms of Protein Kinase C (PKC), including PKCα, PKCβ, and PKCδ in neutrophils.[5][9] Activated PKC isoforms then phosphorylate a multitude of downstream target proteins, contributing to cellular responses like the assembly of the NADPH oxidase complex.
PI3K/Akt Pathway
The Gβγ subunit also activates Class IB phosphoinositide 3-kinase (PI3Kγ), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the activation of Akt, which is a critical regulator of cell survival, proliferation, and migration. In neutrophils, the PI3K/Akt pathway is particularly important for chemotaxis.[11]
MAPK Cascades
N-formyl peptide receptor activation also triggers the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) pathways.[7] The activation of these pathways is complex and can be mediated by both G protein-dependent and independent mechanisms, involving upstream kinases such as Ras and Rac. Phosphorylated ERK and p38 MAPK are known to play roles in regulating gene expression, cytokine production, and the oxidative burst.
Figure 2: Major Downstream Signaling Cascades.
Experimental Protocols
Neutrophil Isolation from Human Blood
Objective: To obtain a highly pure population of neutrophils from peripheral blood for in vitro assays.
Materials:
-
Anticoagulated (e.g., with EDTA) whole human blood
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™)[12]
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl solution)[12]
-
Wash Buffer (e.g., PBS or HBSS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of room temperature density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[13]
-
After centrifugation, distinct layers of cells will be visible. Carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.
-
Collect the neutrophil layer (typically the second layer from the bottom).
-
To lyse contaminating red blood cells, resuspend the neutrophil pellet in 10 mL of hypotonic 0.2% NaCl for 30-60 seconds.[12]
-
Restore isotonicity by adding an equal volume of 1.6% NaCl.
-
Wash the cells by adding 10 mL of wash buffer and centrifuging at 250-350 x g for 5-10 minutes at 4°C.[13]
-
Discard the supernatant and resuspend the neutrophil pellet in the desired experimental buffer.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. A purity of >95% is expected.
Chemotaxis Assay (Transwell Method)
Objective: To quantify the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Isolated neutrophils
-
Chemotaxis buffer (e.g., RPMI with 10 mM HEPES)
-
This compound or fMLP
-
Transwell inserts with 3-5 µm pore size polycarbonate membranes
-
24-well companion plates
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the chemoattractant in the chemotaxis buffer. Create a serial dilution to test a range of concentrations.
-
Add 600 µL of the chemoattractant solution (or buffer as a negative control) to the lower wells of the 24-well plate.
-
Resuspend the isolated neutrophils in chemotaxis buffer to a concentration of 1-2 x 10^6 cells/mL.
-
Place the Transwell inserts into the wells containing the chemoattractant.
-
Add 100 µL of the neutrophil suspension to the top chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the inserts. To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells and incubate according to the manufacturer's instructions.
-
Read the fluorescence in a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
Figure 3: Experimental Workflow for Chemotaxis Assay.
Reactive Oxygen Species (ROS) Production Assay (Cytochrome c Reduction)
Objective: To measure the extracellular production of superoxide anions by activated neutrophils.
Materials:
-
Isolated neutrophils
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Cytochrome c from horse heart
-
Superoxide dismutase (SOD)
-
This compound or fMLP
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 1-2 x 10^6 cells/mL.
-
Prepare a working solution of cytochrome c in the assay buffer (e.g., 100 µM).
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
For each condition, prepare parallel wells with and without SOD (e.g., 50 U/mL) to determine the superoxide-specific reduction of cytochrome c.
-
Add 50 µL of the cytochrome c solution (with or without SOD) to the wells.
-
Initiate the reaction by adding 100 µL of the chemoattractant at various concentrations. Use buffer alone as a negative control.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 550 nm kinetically over 30-60 minutes.
-
The rate of superoxide production is calculated from the SOD-inhibitable rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to chemoattractant stimulation.
Materials:
-
Isolated neutrophils
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca2+)
-
This compound or fMLP
-
Fluorescence spectrophotometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.[14]
-
Incubate the cells at room temperature or 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.[5]
-
Wash the cells twice with assay buffer to remove extracellular dye and resuspend them in fresh assay buffer.
-
Place the cell suspension in a cuvette in a fluorescence spectrophotometer or on a coverslip for microscopy.
-
Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at 510 nm.
-
Add the chemoattractant to the cells and continue to record the fluorescence ratio (F340/F380).
-
The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.
Western Blotting for Phosphorylated MAPKs (ERK and p38)
Objective: To detect the activation of MAPK signaling pathways by analyzing the phosphorylation status of key kinases.
Materials:
-
Isolated neutrophils
-
Stimulation buffer (e.g., RPMI)
-
This compound or fMLP
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)[15]
-
Primary antibodies specific for phosphorylated and total ERK and p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Resuspend neutrophils in stimulation buffer and pre-warm to 37°C.
-
Stimulate the cells with the chemoattractant for various time points (e.g., 0, 1, 5, 15 minutes).
-
Terminate the stimulation by adding ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total p38).
Conclusion
The signaling pathways initiated by this compound in leukocytes are a cornerstone of the innate immune response to bacterial infection and tissue damage. Through the activation of FPR1 and FPR2/ALX, these peptides trigger a rapid and robust series of intracellular events involving G proteins, second messengers, and multiple kinase cascades. This ultimately orchestrates a coordinated cellular response aimed at eliminating the source of the inflammatory stimulus. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting inflammatory and infectious diseases. Further research is warranted to delineate the specific signaling signatures of different N-formyl peptides and to fully elucidate the mechanisms that govern the balance between pro-inflammatory and pro-resolving outcomes.
References
- 1. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]
- 4. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 11. Evidence for the involvement of phosphatidylinositol 3-kinase in fMLP-stimulated neutrophil adhesion to ICAM-1-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutrophil isolation from human peripheral blood [bio-protocol.org]
- 13. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Methodological & Application
Application Note and Protocol: N-Formyl-Met-Trp Induced Neutrophil Chemotaxis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response to infection and inflammation. N-formylated peptides, such as N-Formyl-Met-Trp (often represented by the well-characterized analog N-Formyl-Met-Leu-Phe or fMLP), are potent chemoattractants for neutrophils.[1][2][3] These peptides are recognized by formyl peptide receptors (FPRs) on the neutrophil surface, initiating a signaling cascade that leads to cell polarization and migration.[4][5] This application note provides a detailed protocol for an in vitro neutrophil chemotaxis assay using this compound as the chemoattractant, employing the widely used Boyden chamber/Transwell® system.
Signaling Pathway of this compound in Neutrophils:
This compound binds to Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs).[4][5] This binding event activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then trigger downstream signaling cascades, including the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 induces the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Concurrently, G protein activation also stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization and directed migration towards the chemoattractant source.[1]
Caption: Signaling cascade initiated by this compound binding to FPR.
Experimental Protocol: Neutrophil Chemotaxis Assay
This protocol details the steps for isolating human neutrophils and performing a chemotaxis assay using a Boyden chamber (Transwell®) system.
1. Materials and Reagents:
-
Neutrophil Isolation:
-
Whole blood collected in EDTA or heparin tubes.
-
Ficoll-Paque™, Percoll™, or Polymorphprep™ for density gradient centrifugation.[8][9][10][11]
-
Dextran solution for red blood cell (RBC) sedimentation (optional).[12]
-
RBC Lysis Buffer.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Bovine Serum Albumin (BSA).
-
-
Chemotaxis Assay:
-
Transwell® inserts (5 µm pore size for neutrophils).[12]
-
24-well or 96-well companion plates.
-
This compound (or fMLP) stock solution (e.g., 10 mM in DMSO).[2]
-
Assay medium: HBSS with 0.5% BSA.[12]
-
Test compounds and vehicle controls.
-
Calcein-AM or other fluorescent dye for cell labeling (optional).
-
CellTiter-Glo® Luminescent Cell Viability Assay (for ATP-based quantification).[12]
-
Fluorescence plate reader or flow cytometer.
-
2. Experimental Workflow:
Caption: Step-by-step workflow for the neutrophil chemotaxis assay.
3. Step-by-Step Methodology:
3.1. Neutrophil Isolation:
-
Dilute fresh whole blood 1:1 with PBS (Ca²⁺/Mg²⁺ free).
-
Carefully layer the diluted blood over an equal volume of density gradient medium (e.g., Polymorphprep®) in a conical centrifuge tube.[9][11]
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers, and collect the neutrophil-rich layer.[10]
-
Wash the collected cells with PBS and centrifuge at 250 x g for 5-10 minutes.
-
Perform RBC lysis by resuspending the cell pellet in RBC Lysis Buffer for a short period, followed by washing with PBS.
-
Count the neutrophils using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion). Purity can be checked by flow cytometry using a neutrophil marker like CD15.[12] A purity of >95% is desirable.[10]
-
Resuspend the purified neutrophils in assay medium (HBSS with 0.5% BSA) to a final concentration of 1-2 x 10⁶ cells/mL.[13]
3.2. Chemotaxis Assay:
-
Prepare serial dilutions of this compound in assay medium. A typical concentration range is 1 nM to 1 µM.
-
If testing inhibitors, pre-incubate the neutrophil suspension with the compounds or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the this compound dilutions or control medium to the lower wells of the companion plate.
-
Place the Transwell® inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add the neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 1.5 hours.[9][12]
-
After incubation, carefully remove the Transwell® inserts.
3.3. Quantification of Migrated Cells:
-
ATP Measurement (Luminescence):
-
Add CellTiter-Glo® reagent to the lower wells according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the number of migrated cells.[12]
-
-
Flow Cytometry:
-
Manual Counting (Microscopy):
-
Fix and stain the migrated cells on the underside of the Transwell® membrane.
-
Count the cells in several high-power fields using a microscope.
-
4. Data Presentation and Analysis:
The results can be presented as the number of migrated cells, percentage of migration relative to the input cells, or as a chemotactic index (fold increase in migration over the negative control). For inhibitor studies, data can be expressed as percent inhibition.
| Parameter | Description | Typical Values | Reference |
| Neutrophil Purity | Percentage of neutrophils in the isolated cell population. | > 95% | [10] |
| Neutrophil Viability | Percentage of live cells after isolation. | > 95% | [10] |
| Cell Seeding Density | Concentration of neutrophils added to the upper chamber. | 1-2 x 10⁶ cells/mL | [13] |
| Pore Size | Transwell® membrane pore size for neutrophil migration. | 5.0 µm | [12] |
| Incubation Time | Duration of cell migration at 37°C. | 1 - 1.5 hours | [9][12] |
| This compound Conc. | Effective concentration range for inducing chemotaxis. | 10⁻⁹ M to 10⁻⁶ M | [13][14][15] |
| Optimal fMLP Conc. | Concentration often yielding maximal chemotactic response. | ~100 nM | [14] |
| Assay Controls | Purpose | Expected Outcome |
| Negative Control | Assay medium without chemoattractant in the lower chamber. | Minimal random cell migration (chemokinesis). |
| Positive Control | Optimal concentration of this compound (e.g., 100 nM) in the lower chamber. | Robust neutrophil migration. |
| Vehicle Control | Assay medium with the same concentration of solvent (e.g., DMSO) used for test compounds. | Should not significantly differ from the negative control. |
| Inhibitor Control | A known inhibitor of FPR signaling (e.g., cyclosporin H or sulfasalazine).[3][16] | Significant reduction in this compound-induced migration. |
Troubleshooting:
-
High background migration in negative controls: This may indicate that neutrophils were activated during isolation. Ensure all reagents are endotoxin-free and handle cells gently. Reducing centrifugation brake speed can also help.[17]
-
Low migration in positive controls: This could be due to poor cell viability, suboptimal chemoattractant concentration, or incorrect incubation time. Verify cell health and optimize assay parameters.
-
High variability between replicates: Ensure accurate pipetting and a homogenous cell suspension.
By following this detailed protocol, researchers can reliably measure this compound induced neutrophil chemotaxis, providing a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]
- 3. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Formyl-Met-Trp in a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-Met-Trp is a synthetic N-formylated dipeptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR1. FPRs are a class of G protein-coupled receptors (GPCRs) predominantly expressed on the surface of immune cells, such as neutrophils and monocytes.[1][2] These receptors play a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species.[2] The activation of FPR1 by agonists like this compound triggers a well-characterized signaling pathway that results in the mobilization of intracellular calcium ([Ca²⁺]i), a key second messenger in cellular activation.
This application note provides a detailed protocol for utilizing this compound in a calcium mobilization assay, a robust and widely used method to study the activation of GPCRs. The assay measures the transient increase in intracellular calcium concentration upon receptor stimulation, providing a quantitative measure of agonist potency and efficacy. This method is highly amenable to high-throughput screening (HTS) for the discovery and characterization of novel FPR modulators.
Principle of the Assay
The calcium mobilization assay is a fluorescence-based method that relies on the use of calcium-sensitive dyes, such as Fluo-4 acetoxymethyl (AM) ester. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. However, upon binding to intracellular calcium, its fluorescence intensity increases significantly.
The binding of this compound to FPR1 activates a heterotrimeric G protein of the Gi/o family. The dissociated Gα and Gβγ subunits activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium is detected by the Fluo-4 dye, resulting in a measurable fluorescent signal that is proportional to the extent of receptor activation.
Signaling Pathway Diagram
Caption: FPR1 signaling pathway leading to calcium mobilization.
Experimental Protocols
Materials and Reagents
-
Cells: Human promyelocytic leukemia cell line (HL-60) endogenously expressing FPR1, or a recombinant cell line stably expressing human FPR1 (e.g., HEK293 or CHO cells).
-
This compound: (Tocris, Cat. No. 1548 or equivalent). Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
fMLF (N-Formyl-Met-Leu-Phe): (Sigma-Aldrich, Cat. No. F3506 or equivalent) as a reference agonist. Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Fluo-4 AM: (Thermo Fisher Scientific, Cat. No. F14201 or equivalent).
-
Pluronic F-127: (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent).
-
Probenecid: (Sigma-Aldrich, Cat. No. P8761 or equivalent).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black, clear-bottom 96-well or 384-well microplates.
Experimental Workflow Diagram
Caption: A streamlined workflow for the calcium mobilization assay.
Detailed Methodology
1. Cell Preparation and Seeding:
-
Culture cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO₂.
-
On the day before the assay, harvest the cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into black, clear-bottom 96-well or 384-well plates at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.
-
Incubate the plates overnight at 37°C to allow for cell attachment.
2. Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a 96-well plate, a typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid in Assay Buffer.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of Assay Buffer to each well.
3. Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist fMLF in Assay Buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a "no agonist" control (vehicle control) containing only the Assay Buffer with the same final concentration of DMSO as the compound wells.
4. Fluorescence Measurement:
-
Use a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the prepared compound dilutions to the corresponding wells.
-
Immediately start kinetic reading of fluorescence intensity for 1-3 minutes.
Data Presentation and Analysis
The primary output of the assay is the change in fluorescence intensity over time. The data can be analyzed by measuring the peak fluorescence response or the area under the curve for each well.
Data Analysis Steps:
-
Normalization: Normalize the fluorescence response to the baseline reading for each well.
-
Dose-Response Curves: Plot the normalized fluorescence response against the logarithm of the agonist concentration.
-
EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that elicits 50% of the maximal response.
Quantitative Data Summary
| Agonist | Receptor | Assay Type | Cell Line | Reported EC₅₀ (nM) | Reference |
| fMLF | FPR1 | Calcium Mobilization | HL-60 | ~1-20 | [1][3] |
| fMLF | FPR1 | Chemotaxis | Neutrophils | Sub-nanomolar | [4] |
| This compound | FPR1 | Calcium Mobilization | HL-60 / FPR1-expressing cells | Data not available | - |
Note: The potency of FPR agonists can vary depending on the cell type, receptor expression levels, and specific assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of Fluo-4 AM | Ensure thorough washing after dye loading. Optimize washing steps. |
| Cell death | Check cell viability before and after the assay. Use a lower concentration of Fluo-4 AM or reduce incubation time. | |
| Low signal-to-background ratio | Low receptor expression | Use a cell line with higher FPR1 expression or consider transient transfection. |
| Inefficient dye loading | Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Use an automated liquid handling system for compound addition. | |
| No response to agonist | Inactive compound | Check the integrity and concentration of the this compound stock solution. |
| Receptor desensitization | Avoid pre-exposure of cells to agonists. | |
| Incorrect instrument settings | Verify the excitation and emission wavelengths and other instrument parameters. |
References
- 1. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Formyl-Met-Trp in Studying G-Protein Coupled Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Formyl-Met-Trp is a potent synthetic peptide agonist of the N-formyl peptide receptor (FPR) family, a group of G-protein coupled receptors (GPCRs) integral to the innate immune system.[1][2][3] This family, comprising FPR1, FPR2, and FPR3 in humans, plays a critical role in mediating chemotaxis, inflammation, and host defense against bacterial pathogens.[1][2][3][4] The N-formyl group on the methionine residue is a key structural feature for potent activation of these receptors, mimicking bacterial and mitochondrial-derived peptides that act as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6]
This compound serves as a valuable tool for researchers studying the activation and signaling of FPRs. Its primary application lies in the investigation of cellular processes such as neutrophil and monocyte chemotaxis, superoxide production, degranulation, and calcium mobilization.[7] By utilizing this compound as a selective agonist, researchers can elucidate the intricate signaling pathways downstream of FPR activation and screen for novel therapeutic agents that modulate these pathways.
The FPRs primarily couple to the Gαi subtype of heterotrimeric G-proteins.[8][9] Ligand binding by this compound induces a conformational change in the receptor, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a hallmark of FPR activation.[10][11] Furthermore, FPR activation can also engage other signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and inflammatory responses.[4][10]
Due to the complexity of these signaling networks, the study of this compound-mediated FPR activation employs a variety of in vitro assays. Calcium mobilization assays are widely used to measure the transient increase in intracellular calcium upon receptor activation.[7][11] Conversely, cAMP assays are employed to quantify the inhibition of adenylyl cyclase activity.[12][13] These functional assays, coupled with radioligand binding studies to determine binding affinities, provide a comprehensive understanding of the pharmacological profile of this compound and other FPR ligands.
Quantitative Data
Table 1: Potency (EC50) of fMLF at Human Formyl Peptide Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Reference Cell Line |
| FPR1 | Calcium Mobilization | 0.01 - 10.15 | HL-60, Neutrophils |
| FPR2 | Calcium Mobilization | 6700 | HL-60 |
| FPR3 | Calcium Mobilization | >1000 | - |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.[14][15][16]
Table 2: Binding Affinity (Ki) of fMLF at Human Formyl Peptide Receptors
| Receptor Subtype | Ki (nM) |
| FPR1 | 38 |
| FPR2 | - |
| FPR3 | - |
Note: Data for FPR2 and FPR3 are not consistently reported for fMLF binding.[17]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in cells expressing formyl peptide receptors.
Materials:
-
FPR-expressing cells (e.g., HL-60, or HEK293/CHO cells stably expressing FPR1, FPR2, or FPR3)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
This compound (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the FPR-expressing cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.
-
Carefully remove the culture medium from the cell plate.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove any extracellular dye.
-
After the final wash, leave 100 µL of HBSS with 20 mM HEPES in each well.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a 2X concentrated stock solution of this compound in HBSS with 20 mM HEPES.
-
Set the fluorescence plate reader to kinetically measure fluorescence at the appropriate wavelengths (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's injection system, add 100 µL of the 2X this compound solution to the wells.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: cAMP Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity by this compound in cells expressing Gαi-coupled formyl peptide receptors.
Materials:
-
FPR-expressing cells (e.g., CHO-K1 cells stably expressing FPR1 or FPR2)
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
96-well tissue culture plates
-
This compound (agonist)
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)
-
Cell lysis buffer (provided with the cAMP kit)
-
Plate reader compatible with the chosen cAMP detection technology
Procedure:
-
Cell Plating:
-
Seed the FPR-expressing cells into a 96-well plate at a density of 10,000-30,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of this compound at various concentrations.
-
Prepare a stock solution of Forskolin (a direct activator of adenylyl cyclase). The final concentration of Forskolin used should be determined empirically to produce a submaximal cAMP response (typically in the low micromolar range).
-
Aspirate the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS).
-
Add 25 µL of the this compound solution to the appropriate wells.
-
Immediately add 25 µL of the Forskolin solution to all wells (except for the negative control).
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Cell Lysis:
-
Following the incubation, lyse the cells by adding the lysis buffer provided in the cAMP detection kit according to the manufacturer's instructions.
-
Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Detection:
-
Perform the cAMP detection assay following the specific protocol of the chosen kit (e.g., HTRF, ELISA). This typically involves the addition of detection reagents and an incubation period.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF, absorbance for ELISA) using a compatible plate reader.
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve for the inhibition of Forskolin-stimulated cAMP production.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
-
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cymitquimica.com [cymitquimica.com]
- 16. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]
Application Notes and Protocols for Measuring Reactive Oxygen Species Production Stimulated by N-Formyl Peptides
Topic: Measuring Reactive Oxygen Species Production Stimulated by N-Formyl Peptides like N-Formyl-Met-Trp
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-formyl peptides, such as this compound and the well-characterized N-formyl-Met-Leu-Phe (fMLP), are potent chemoattractants that mimic bacterial-derived peptides.[1] These peptides are recognized by N-formyl peptide receptors (FPRs), a class of G-protein coupled receptors (GPCRs) predominantly found on the surface of phagocytic leukocytes like neutrophils.[2][3] Activation of FPRs triggers a signaling cascade that leads to the assembly and activation of the NADPH oxidase complex, culminating in a "respiratory burst"—the rapid production and release of reactive oxygen species (ROS).[1][4] This process is a critical component of the innate immune response to bacterial infection.
These application notes provide a detailed framework for measuring ROS production in response to stimulation by N-formyl peptides. While the principles apply to various N-formyl peptides, the protocols will use the extensively studied fMLP as a representative agonist. The primary method for ROS detection described here utilizes common fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), which become fluorescent upon oxidation.
Signaling Pathway of N-Formyl Peptide-Induced ROS Production
The binding of an N-formyl peptide to its receptor initiates a signaling pathway that results in the production of superoxide (O₂⁻), a primary ROS. This pathway involves the activation of a pertussis toxin-sensitive G-protein, which in turn activates downstream effectors leading to the assembly of the NADPH oxidase enzyme complex at the cell membrane.[1]
References
- 1. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for positioning fluorescent probes and crosslinkers on formyl peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Formyl-Met-Trp as a Positive Control in Inflammation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-formylated peptides are potent chemoattractants that play a crucial role in the innate immune response to bacterial infections and tissue injury.[1] These molecules are characterized by a formyl group attached to the N-terminal methionine residue, a feature of proteins synthesized by prokaryotes and mitochondria.[1][2] When released, these peptides act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), guiding immune cells to the site of inflammation.[3]
N-Formyl-methionyl-tryptophan (N-Formyl-Met-Trp) is a synthetic N-formylated peptide that serves as a potent agonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) abundantly expressed on phagocytic leukocytes like neutrophils and monocytes.[4][5][6] Its ability to reliably trigger a cascade of pro-inflammatory responses, including chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS), makes it an ideal positive control for a variety of in vitro inflammation assays.[5][7] This document provides detailed protocols and technical data for utilizing this compound in inflammation research.
Mechanism of Action: FPR1 Signaling
This compound exerts its effects by binding to and activating FPR1.[4][8] This binding event initiates a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein (Gαi). The G-protein dissociates into its Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.[5]
Key pathways activated include:
-
Phospholipase C (PLC) Pathway: Leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[5]
-
Phosphoinositide 3-Kinase (PI3K) Pathway: Crucial for regulating cell migration and chemotaxis.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of kinases like ERK1/2, which regulate various cellular processes including gene expression and cytokine production.[1][5]
These signaling events culminate in a robust cellular response, including directed cell movement (chemotaxis), degranulation, and the assembly of the NADPH oxidase complex for ROS production.[5][9]
Quantitative Data
The following table summarizes typical concentrations and parameters for using N-formylated peptides as positive controls in various assays. While much of the published data uses the closely related peptide N-Formyl-Met-Leu-Phe (fMLP), the concentrations are generally applicable to this compound due to their shared high affinity for FPR1.
| Parameter | Assay | Cell Type | Typical Value/Range | Reference |
| Binding Affinity (Ki) | Receptor Binding | Human Neutrophils | ~38 nM (for fMLP) | [10] |
| Effective Concentration | Chemotaxis | Human/Mouse Neutrophils | 10 nM - 500 nM | [7][11] |
| EC₅₀ | NADPH-Oxidase Activation | Differentiated HL-60 | ~1 nM (for some agonists) | [9] |
| Concentration Range | Calcium Mobilization | Various (e.g., PMNs) | 1 nM - 1000 nM | [2] |
| Incubation Time | Chemotaxis | Human Neutrophils | 1.5 - 3 hours | [12][13] |
| Incubation Temperature | Most functional assays | Mammalian Cells | 37°C | [7][12] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell® / Boyden Chamber)
This protocol describes the measurement of directed neutrophil migration toward this compound.
Materials:
-
Isolated primary neutrophils or neutrophil-like cells (e.g., differentiated HL-60)
-
This compound (stock solution in DMSO, store at -20°C)
-
Assay Medium: RPMI-1640 + 0.5% BSA
-
Transwell® plate with 3-8 µm pore size polycarbonate membranes[7]
-
Incubator (37°C, 5% CO₂)
-
Detection method: Flow cytometer, plate reader, or microscope with hemocytometer
Procedure:
-
Preparation:
-
Prepare a working solution of this compound in assay medium. A typical final concentration for a positive control is 100 nM. Include a negative control well with assay medium only.
-
Isolate neutrophils from fresh blood and resuspend in assay medium at a concentration of 1-2 x 10⁶ cells/mL.[12]
-
-
Assay Setup:
-
Add 200-600 µL (depending on plate format) of the this compound solution (or negative control medium) to the lower wells of the Transwell® plate.[7]
-
Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped.
-
Add 100 µL of the cell suspension to the top of each insert.[7]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours.[13] Optimal time may vary by cell type and should be determined empirically.
-
-
Quantification:
-
After incubation, carefully remove the inserts. Wipe the top of the membrane to remove non-migrated cells.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (preferred for accuracy), a hemocytometer, or a fluorescence-based cell viability assay (e.g., CyQUANT™).[13]
-
Intracellular Calcium Mobilization Assay
This assay measures the rapid increase in cytosolic free calcium concentration following FPR1 activation.
Materials:
-
Isolated neutrophils or other FPR1-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Fluorescence plate reader with an injection system (e.g., FlexStation®)
Procedure:
-
Cell Preparation and Dye Loading:
-
Resuspend cells at 1-2 x 10⁶ cells/mL in assay buffer.
-
Add the calcium dye (e.g., Fluo-4 AM at 1-5 µM) and an equal volume of Pluronic F-127 to aid dye solubility.
-
Incubate in the dark at 37°C for 30-45 minutes to allow for dye loading.
-
Wash the cells twice with assay buffer to remove extracellular dye and resuspend in fresh assay buffer.
-
-
Assay Measurement:
-
Pipette the cell suspension into a 96-well black, clear-bottom plate.
-
Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Using the instrument's injector, add this compound to achieve a final concentration of 100 nM - 1 µM.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (F/F₀) or the peak fluorescence intensity is plotted against time. The rapid increase upon agonist addition indicates calcium mobilization.
-
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the "oxidative burst," a key function of activated neutrophils.
Materials:
-
Isolated neutrophils
-
ROS-sensitive fluorescent probe (e.g., Dihydrorhodamine 123 (DHR 123) or Luminol for chemiluminescence)
-
Horseradish Peroxidase (HRP), if using a chemiluminescent substrate
-
Assay Buffer: HBSS with calcium and magnesium
-
This compound
-
Plate reader capable of fluorescence or luminescence detection
Procedure:
-
Assay Setup:
-
Resuspend neutrophils in assay buffer at 1-2 x 10⁶ cells/mL.
-
Pipette cells into a 96-well white plate (for luminescence) or black plate (for fluorescence).
-
Add the detection probe (e.g., DHR 123 to a final concentration of 1-5 µM).
-
-
Measurement:
-
Prime the cells by incubating for 10-15 minutes at 37°C.
-
Place the plate in the reader and measure baseline signal.
-
Add this compound (final concentration of ~100 nM) to stimulate the cells.
-
Immediately begin kinetic measurements of the signal (fluorescence or luminescence) every 1-2 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Plot the signal intensity over time. A sharp increase after stimulation indicates ROS production. The area under the curve (AUC) or the peak signal can be used for quantification.
-
Conclusion
This compound is an invaluable tool in inflammation research, serving as a robust and reproducible positive control for assays measuring key immune cell functions. Its specific activation of the FPR1 pathway allows researchers to validate assay performance, investigate signaling mechanisms, and screen for novel anti-inflammatory compounds. The protocols and data provided herein offer a comprehensive guide for the effective application of this compound in the laboratory.
References
- 1. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 11. pnas.org [pnas.org]
- 12. timothyspringer.org [timothyspringer.org]
- 13. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Neutrophil Activation by N-Formyl-Met-Trp using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in response to pathogenic invasion and tissue injury. N-formylated peptides, such as N-Formyl-Met-Trp, are potent chemoattractants and activators of neutrophils. These peptides are recognized by Formyl Peptide Receptors (FPRs), primarily FPR1, which are G-protein coupled receptors highly expressed on the surface of neutrophils.[1] The binding of N-formylated peptides to FPR1 initiates a cascade of intracellular signaling events, leading to a range of functional responses including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS), collectively known as the oxidative burst.[1][2]
This document provides detailed protocols and application notes for assessing neutrophil activation in response to this compound, using the well-characterized analog N-Formyl-Met-Leu-Phe (fMLP) as an exemplar agonist. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population. By using fluorescently labeled antibodies and dyes, we can measure key markers of neutrophil activation, providing valuable insights into the cellular response to N-formylated peptides.
Principle of the Assay
This protocol utilizes multi-color flow cytometry to quantify the activation state of human neutrophils following stimulation with an N-formylated peptide. The assay measures two key aspects of neutrophil activation:
-
Changes in Cell Surface Marker Expression: Upon activation, neutrophils upregulate the expression of certain surface markers while downregulating others. This protocol focuses on the upregulation of CD11b (integrin alpha M) and CD66b, and the shedding of CD62L (L-selectin). CD11b is involved in adhesion to the endothelium, while CD66b is a marker of degranulation of specific granules. CD62L is an adhesion molecule that is rapidly shed from the neutrophil surface upon activation.
-
Oxidative Burst (ROS Production): The production of ROS is a hallmark of neutrophil activation and is essential for their microbicidal activity. This protocol describes the use of a fluorescent dye, such as Dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation by ROS. The increase in fluorescence intensity is directly proportional to the amount of ROS produced.
Data Presentation
The following tables summarize quantitative data for neutrophil activation induced by the potent N-formylated peptide, fMLP. These values can be used as a reference for assessing the activity of this compound and other analogs.
Table 1: EC50 Values for fMLP-Induced Upregulation of Neutrophil Activation Markers
| Activation Marker | EC50 (nM) | Reference |
| CD11b | 5 | [3][4] |
| CD66b | 6 | [3][4] |
| CD62L Shedding | 8 | [3][4] |
| CD63 | 19 | [3][4] |
Table 2: EC50 Value for fMLP-Induced Oxidative Burst (ROS Production)
| Assay | EC50 (nM) | Reference |
| ROS Production | ~20-50 | [3][4][5] |
Signaling Pathways and Experimental Workflow
N-Formylated Peptide Signaling in Neutrophils
// Nodes fMLP [label="this compound / fMLP", fillcolor="#FBBC05", fontcolor="#202124"]; FPR1 [label="FPR1 (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Heterotrimeric G-protein\n(Gi)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_cascade [label="MAPK Cascade\n(e.g., ERK1/2, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NADPH_oxidase [label="NADPH Oxidase\nAssembly & Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Oxidative Burst\n(ROS Production)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Degranulation [label="Degranulation\n(CD66b, CD63 expression)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Adhesion [label="Adhesion & Chemotaxis\n(CD11b upregulation, CD62L shedding)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges fMLP -> FPR1 [label="Binds to"]; FPR1 -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> Ca_release [label="Induces"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Co-activates"]; PKC -> MAPK_cascade [label="Activates"]; PKC -> NADPH_oxidase [label="Phosphorylates\ncomponents"]; MAPK_cascade -> NADPH_oxidase [label="Phosphorylates\ncomponents"]; NADPH_oxidase -> ROS; Ca_release -> Degranulation [label="Triggers"]; PKC -> Degranulation [label="Promotes"]; MAPK_cascade -> Adhesion [label="Regulates"]; PKC -> Adhesion [label="Regulates"]; } .dot Caption: Signaling pathway of N-formylated peptides in neutrophils.
Experimental Workflow for Neutrophil Activation Assay
// Nodes blood_collection [label="1. Whole Blood Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; neutrophil_isolation [label="2. Neutrophil Isolation\n(Density Gradient Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_counting [label="3. Cell Counting & Viability", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulation [label="4. Stimulation with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; staining [label="5. Staining with Fluorescent Probes\n(Antibodies & ROS dye)", fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_cytometry [label="6. Flow Cytometry Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="7. Data Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges blood_collection -> neutrophil_isolation; neutrophil_isolation -> cell_counting; cell_counting -> stimulation; stimulation -> staining; staining -> flow_cytometry; flow_cytometry -> data_analysis; } .dot Caption: Experimental workflow for assessing neutrophil activation.
Experimental Protocols
Note: Extreme care should be taken when working with neutrophils as they are sensitive to mechanical stress, which can cause spurious activation. Avoid vigorous vortexing and harsh pipetting.
Protocol 1: Human Neutrophil Isolation from Whole Blood
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Ficoll-Paque PLUS or Percoll
-
3% Dextran in 0.9% NaCl
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH₄Cl)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
50 mL and 15 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Transfer the granulocyte/RBC pellet to a new 50 mL tube.
-
Add 3% Dextran solution to the pellet at a 1:1 volume ratio to sediment the RBCs. Mix gently by inversion and let the tube stand at room temperature for 20-30 minutes.
-
Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold RBC Lysis Buffer. Incubate for 5-7 minutes on ice to lyse any remaining RBCs.
-
Stop the lysis by adding 30 mL of cold PBS.
-
Centrifuge at 250 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet with 10 mL of HBSS. Centrifuge at 250 x g for 5 minutes at 4°C.
-
Resuspend the purified neutrophils in HBSS with 0.5% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Assess cell viability and purity using a hemocytometer and Trypan blue exclusion or by flow cytometry. Purity should be >95%.
Protocol 2: Neutrophil Stimulation and Staining for Flow Cytometry
This protocol details the stimulation of isolated neutrophils with this compound and subsequent staining for surface markers and intracellular ROS.
Materials:
-
Isolated neutrophils (from Protocol 1)
-
This compound (or fMLP) stock solution (e.g., 10 mM in DMSO)
-
HBSS with 0.5% FBS
-
Fluorescently conjugated antibodies:
-
Anti-human CD11b (e.g., FITC or PE)
-
Anti-human CD62L (e.g., PE-Cy7 or APC)
-
Anti-human CD66b (e.g., APC or PerCP-Cy5.5)
-
-
Dihydrorhodamine 123 (DHR 123)
-
Flow cytometry tubes
-
96-well plate (optional)
-
Incubator at 37°C
-
Ice
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
Procedure:
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Aliquot 100 µL of the isolated neutrophil suspension (1 x 10⁵ cells) into flow cytometry tubes or a 96-well plate.
-
For ROS measurement, add DHR 123 to the cells at a final concentration of 1-5 µM and incubate for 5 minutes at 37°C.
-
Add 100 µL of the this compound dilutions to the respective tubes/wells. Mix gently.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Stop the stimulation by placing the tubes/plate on ice.
-
Add the pre-titrated fluorescently conjugated antibodies against CD11b, CD62L, and CD66b to the cells.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells by adding 2 mL of cold FACS buffer and centrifuging at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer. For ROS measurement, it is recommended to acquire the samples immediately. If immediate acquisition is not possible, cells can be fixed with 1% paraformaldehyde.
Protocol 3: Flow Cytometry Acquisition and Analysis
Procedure:
-
Instrument Setup: Use a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used. Perform daily quality control and compensation controls using single-stained beads or cells.
-
Gating Strategy:
-
Gate on the neutrophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Create histograms or dot plots to analyze the fluorescence intensity of each marker on the gated neutrophil population.
-
-
Data Analysis:
-
For surface markers, quantify the median fluorescence intensity (MFI) for CD11b and CD66b, and the percentage of CD62L-negative cells.
-
For the oxidative burst, measure the MFI of the oxidized DHR 123 (Rhodamine 123).
-
Calculate the fold change in MFI or the percentage of positive cells relative to the unstimulated control.
-
Plot the dose-response curves and calculate the EC50 values for each activation parameter.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Troubleshooting & Optimization
Troubleshooting low cell migration in N-Formyl-Met-Trp chemotaxis assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Formyl-Met-Trp (fMLP) chemotaxis assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an fMLP chemotaxis assay?
An fMLP chemotaxis assay measures the directional migration of cells, typically neutrophils, in response to a concentration gradient of the chemoattractant this compound (fMLP).[1][2] In a typical setup, such as a Boyden chamber or Transwell® assay, cells are placed in an upper chamber and fMLP is placed in a lower chamber, separated by a porous membrane.[3][4] Cells actively migrate through the pores towards the higher concentration of fMLP in the lower chamber.[3]
Q2: Why must cells be suspended in serum-free media for the assay?
It is crucial to suspend cells in serum-free media to establish a clear chemoattractant gradient.[3] Serum contains numerous growth factors and cytokines that can act as potent chemoattractants, masking the specific effect of fMLP.[3] Using serum-free media in the upper chamber ensures that the only attractant is the fMLP in the lower chamber.[3]
Q3: How do I distinguish between chemotaxis and chemokinesis?
Chemotaxis is directional movement along a concentration gradient, while chemokinesis is an increase in random, non-directional cell motility in response to a chemical stimulus.[1][5] To confirm that the observed migration is chemotaxis, a control experiment should be performed where an equal concentration of fMLP is added to both the upper and lower chambers.[6] In this scenario, the absence of a gradient should not result in significant directional migration.[6]
Q4: What is the mechanism of fMLP-induced cell migration?
fMLP, a bacterial-derived peptide, is a potent chemoattractant for phagocytic cells like neutrophils.[7][8] It binds to N-formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs) on the cell surface.[7][9] This binding triggers a downstream signaling cascade involving pertussis toxin-sensitive G-proteins, phosphoinositide 3-kinase (PI3K), and Rho family GTPases.[7][9] This signaling ultimately leads to the reorganization of the actin cytoskeleton, cell polarization, and directed movement towards the fMLP source.[7]
Troubleshooting Guide for Low Cell Migration
Low or no cell migration is a common issue in fMLP chemotaxis assays. The following sections provide potential causes and solutions to troubleshoot your experiments.
Problem Area 1: Experimental Setup and Reagents
| Potential Cause | Recommended Solution |
| Incorrect Pore Size of Membrane | The pore size of the membrane must be smaller than the cell diameter to prevent passive movement, yet large enough to allow active migration.[3] For neutrophils, a pore size of 3-8 µm is typically recommended.[4][10] |
| Suboptimal fMLP Concentration | The chemotactic response to fMLP is concentration-dependent and often follows a bell-shaped curve.[6] Very high concentrations can lead to receptor saturation and decreased migration.[11][12] Perform a dose-response experiment to determine the optimal fMLP concentration for your specific cell type and conditions. Typical starting concentrations range from 10 nM to 1000 nM.[13] |
| Degradation of fMLP | Ensure that the fMLP stock solution is properly stored and that the working solution is freshly prepared for each experiment. |
| Unstable Chemoattractant Gradient | A stable gradient is essential for directional migration.[11] Ensure the chamber is set up correctly to maintain the gradient. In some systems, chemoattractant degradation by the cells themselves can shape the gradient.[11] |
| Presence of Serum or Other Chemoattractants in Upper Chamber | As mentioned in the FAQs, the upper chamber should contain serum-free media to ensure the fMLP gradient is the sole driver of migration.[3] |
Problem Area 2: Cell Health and Viability
| Potential Cause | Recommended Solution |
| Low Cell Viability | The neutrophil isolation procedure can be harsh and affect cell health.[14] Assess cell viability using a method like Trypan Blue exclusion or a viability stain before starting the assay. Viability should be >95%. Keep cells at room temperature or 4°C as recommended for short-term storage to maintain viability.[14] |
| Poor Cell Purity | The purity of the isolated neutrophils can impact the results. Flow cytometry for neutrophil-specific markers like CD15 can be used to assess purity, which should ideally be >90%.[15] |
| Cell Activation Prior to Assay | Premature activation of neutrophils can render them unresponsive to the fMLP gradient. Handle cells gently during isolation and avoid harsh vortexing.[14] Using anti-coagulants like heparin or EDTA can also influence cell behavior.[14] |
| Loss of fMLP Receptor Expression or Function | Prolonged culture of neutrophils can lead to a loss of responsiveness to fMLP.[16] It is recommended to use freshly isolated neutrophils for chemotaxis assays.[15] |
Problem Area 3: Assay Conditions and Quantification
| Potential Cause | Recommended Solution |
| Inappropriate Incubation Time | Incubation time needs to be optimized. If the time is too short, few cells will have migrated. If it's too long, the gradient may dissipate, or cells may detach from the membrane. Typical incubation times range from 1 to 3 hours.[15][17] |
| Incorrect Incubation Temperature | Assays should be performed at 37°C to ensure optimal cell motility.[10] |
| Uneven Cell Seeding | If cells are seeded unevenly in the upper chamber, it can lead to variability in migration. This can be caused by surface tension pushing cells to the periphery.[18] Ensure proper mixing and consider increasing the media volume in the upper chamber.[18] |
| Issues with Staining and Counting | The method for quantifying migrated cells can be a source of error. Manual counting can be subjective and time-consuming.[19] Consider using automated methods like measuring ATP levels with a luminescent assay (e.g., CellTiter-Glo®) or flow cytometry for more objective and high-throughput quantification.[15][17] |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils
This protocol is a general guideline for isolating neutrophils from whole blood using density gradient centrifugation.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).[14]
-
Density Gradient Separation: Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque™ or Polymorphprep®) in a centrifuge tube.[15][17]
-
Centrifugation: Centrifuge the tubes according to the manufacturer's instructions (e.g., 700 x g for 30 minutes at room temperature without the brake).[20] This will separate the blood into distinct layers.
-
Harvesting Neutrophils: After centrifugation, you will observe distinct layers. The neutrophil layer is typically found below the mononuclear cell layer and above the red blood cell pellet.[21] Carefully aspirate and collect the neutrophil layer.
-
Red Blood Cell (RBC) Lysis: The collected neutrophil fraction will be contaminated with RBCs. Resuspend the cells in a hypotonic RBC lysis buffer for a short period (e.g., 20 seconds with 0.2% NaCl) followed by the addition of a restoration solution (e.g., 1.6% NaCl) to lyse the RBCs while leaving the neutrophils intact.[20][22]
-
Washing: Wash the purified neutrophils by resuspending them in a suitable buffer (e.g., PBS or HBSS) and centrifuging at a low speed (e.g., 200 x g for 5 minutes at 4°C).[20] Repeat the wash step as necessary.
-
Cell Counting and Viability Check: Resuspend the final neutrophil pellet in serum-free media. Perform a cell count using a hemocytometer and assess viability with Trypan Blue.
-
Quality Control: For a more detailed quality check, stain a small aliquot of cells with an anti-CD15 antibody and analyze by flow cytometry to determine the purity of the neutrophil population.[15]
Protocol 2: fMLP Chemotaxis Assay using a Boyden Chamber (Transwell®)
This protocol describes a typical chemotaxis assay workflow.
-
Preparation: Rehydrate the porous membrane of the Transwell® inserts according to the manufacturer's instructions.
-
Setting up the Chemoattractant Gradient:
-
In the lower chamber of the plate, add media containing the desired concentration of fMLP. Include a negative control with serum-free media only and a positive control with a known chemoattractant like 10% serum.[3]
-
Carefully place the Transwell® insert into the lower chamber, avoiding air bubbles.
-
-
Cell Seeding:
-
Resuspend the isolated, viable neutrophils in serum-free media at a predetermined concentration (e.g., 2 x 10^5 cells in 100 µL).[10]
-
Add the cell suspension to the upper chamber of the Transwell® insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a pre-optimized duration (e.g., 1.5 hours).[17]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell® insert from the lower chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Quantification of Migrated Cells:
-
Staining and Microscopy: Fix and stain the migrated cells on the underside of the membrane. Count the number of stained cells in several microscopic fields.[19]
-
Luminescent ATP Assay: Alternatively, quantify the number of migrated cells in the lower chamber by measuring their ATP content using a luminescent assay like CellTiter-Glo®.[15] This method provides a more high-throughput and less subjective readout.
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer.[17]
-
Visual Guides
fMLP Signaling Pathway
Caption: fMLP signaling cascade leading to chemotaxis.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for a typical Boyden chamber assay.
Troubleshooting Logic for Low Cell Migration
Caption: Decision tree for troubleshooting low migration.
References
- 1. Chemotaxis - Wikipedia [en.wikipedia.org]
- 2. Directional Sensing During Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 4. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 5. How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration? [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 9. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 11. Self-Generated Chemoattractant Gradients: Attractant Depletion Extends the Range and Robustness of Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing N-Formyl-Met-Trp (fMLP) Concentration for Maximal Cell Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving N-Formyl-Met-Trp (commonly known as N-Formyl-Met-Leu-Phe or fMLP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of fMLP to use for my experiments?
A1: The optimal concentration of fMLP is highly dependent on the cell type and the specific cellular response being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. However, the following table summarizes typical concentration ranges reported in the literature for common assays.
Q2: I am not observing a response to fMLP in my cells. What are the possible reasons?
A2: Several factors could contribute to a lack of cellular response to fMLP:
-
Cell Health and Viability: Ensure that your cells are healthy and viable. Poor cell health can lead to a diminished or absent response.
-
Receptor Expression: The target cells must express the formyl peptide receptor 1 (FPR1), the primary receptor for fMLP.[1][2] Verify the expression of FPR1 in your cell line or primary cells.
-
fMLP Quality and Storage: Ensure that the fMLP solution is properly prepared and stored. fMLP is typically dissolved in DMSO and stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and cell density.
-
Cell Passage Number: High passage numbers can sometimes lead to altered cellular responses. It is advisable to use cells within a consistent and low passage range.
Q3: My results with fMLP are not reproducible. What can I do to improve consistency?
A3: Reproducibility issues in cell-based assays are common and can be addressed by carefully controlling several experimental variables:[3][4]
-
Standardize Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum batch, and incubation parameters.
-
Consistent Cell Seeding Density: Ensure that the same number of cells is seeded for each experiment.
-
Pipetting Technique: Use precise and consistent pipetting techniques, especially when preparing serial dilutions of fMLP.
-
Control for Edge Effects: In plate-based assays, edge effects can lead to variability. Consider not using the outer wells of the plate or filling them with a buffer to maintain humidity.[3]
-
Include Proper Controls: Always include positive and negative controls in your experiments.
Troubleshooting Guides
Issue 1: No or Low Signal in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Low FPR1 Expression | Confirm FPR1 expression in your cell line using techniques like flow cytometry or western blotting. |
| Incorrect Dye Loading | Optimize the concentration of the calcium indicator dye and the loading time and temperature. Ensure that the dye is not expired and has been stored correctly. |
| Cell Washing Steps | Excessive or harsh washing steps after dye loading can damage cells and reduce their responsiveness. Consider using a no-wash calcium assay kit if available.[5] |
| Inappropriate Buffer | Use a buffer that maintains physiological calcium levels. |
| fMLP Degradation | Prepare fresh fMLP dilutions for each experiment from a frozen stock. |
Issue 2: High Background in Reactive Oxygen Species (ROS) Assay
| Possible Cause | Troubleshooting Step |
| Autoxidation of Probe | Some ROS probes can auto-oxidize, leading to high background fluorescence. Prepare fresh probe solutions immediately before use and protect them from light.[6][7] |
| Cell Stress | Stressed or unhealthy cells can produce higher basal levels of ROS. Ensure optimal cell culture conditions. |
| Contamination | Bacterial or mycoplasma contamination can induce ROS production. Regularly test your cell cultures for contamination. |
| Inappropriate Probe Concentration | Titrate the concentration of the ROS probe to find the optimal balance between signal and background. |
Issue 3: Inconsistent Cell Migration in Chemotaxis Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal fMLP Gradient | Ensure a stable and appropriate fMLP gradient is established in the chemotaxis chamber. Verify the proper setup of the chamber.[8][9] |
| Incorrect Incubation Time | The optimal incubation time for cell migration varies between cell types. Perform a time-course experiment to determine the ideal duration.[8] |
| Serum in Media | Serum contains chemoattractants that can interfere with the fMLP-induced migration. Consider reducing the serum concentration or using serum-free media during the assay.[8] |
| Cell Density | Seeding cells at too high a density can hinder migration. Optimize the cell seeding density. |
| Inappropriate Filter Pore Size | The pore size of the membrane in the chemotaxis chamber should be appropriate for the size of the cells being used.[10][11] |
Quantitative Data Summary
The following tables provide a summary of fMLP concentrations used in various cell-based assays as reported in scientific literature.
Table 1: fMLP Concentrations for Neutrophil Activation
| Cellular Response | Cell Type | fMLP Concentration | Reference |
| Hydrogen Peroxide Production | Human Neutrophils | 100 nM | [12] |
| Superoxide Anion Production | Human Neutrophils | 10⁻⁸ - 10⁻⁶ M | [13] |
| Superoxide Generation (LPS-primed) | Equine Neutrophils | EC₅₀ of 10.2 ± 3.9 nM | [14] |
| ROS Production | Human Neutrophils | 1.5 µM | [15] |
| Degranulation | Human Neutrophils | 1 µM (suboptimal for full degranulation) | [16] |
Table 2: fMLP Concentrations for Monocyte/Macrophage Activation
| Cellular Response | Cell Type | fMLP Concentration | Reference |
| Chemotaxis | Human Monocytes | 10⁻⁹ - 10⁻⁷ M | [17] |
| Chemotaxis | Human Monocytes | Maximally at 300-900 µg/ml (for fMLP-antibody conjugate) | [18] |
| H₂O₂ Release | Human Monocytes | Not specified | [19] |
Experimental Protocols
fMLP-Induced Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to fMLP stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing FPR1
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
fMLP stock solution (e.g., 10 mM in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing (Optional): Some protocols include a wash step to remove extracellular dye.[5] If washing, gently remove the loading buffer and wash the cells once with HBSS. Be aware that this step can sometimes reduce cell responsiveness.[5]
-
fMLP Stimulation:
-
Prepare serial dilutions of fMLP in HBSS at the desired concentrations.
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 495/529 nm for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Add the fMLP dilutions to the wells and immediately start kinetic reading for 1-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is typically used for analysis.
fMLP-Induced Chemotaxis Assay (Boyden Chamber)
This protocol outlines a common method for assessing cell migration towards an fMLP gradient using a Boyden chamber.
Materials:
-
Cells of interest (e.g., neutrophils, monocytes)
-
Chemotaxis medium (e.g., RPMI 1640 with 1% BSA)
-
fMLP
-
Boyden chamber apparatus
-
Polycarbonate membrane with appropriate pore size (e.g., 3-5 µm for neutrophils)
-
Fixation and staining reagents (e.g., methanol, Giemsa stain)
-
Microscope
Procedure:
-
Cell Preparation: Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
Chamber Assembly:
-
Add chemotaxis medium containing the desired concentration of fMLP to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Assemble the chamber by placing the upper wells on top of the membrane.
-
-
Cell Seeding: Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours.
-
Cell Fixation and Staining:
-
After incubation, disassemble the chamber and remove the membrane.
-
Wipe the cells off the top surface of the membrane.
-
Fix the membrane in methanol and then stain with a suitable stain (e.g., Giemsa).
-
-
Cell Counting: Mount the membrane on a microscope slide and count the number of cells that have migrated to the bottom side of the membrane in several high-power fields.
fMLP-Induced Reactive Oxygen Species (ROS) Production Assay
This protocol describes the measurement of intracellular ROS production using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6]
Materials:
-
Neutrophils or other phagocytic cells
-
RPMI 1640 or PBS
-
DCFH-DA
-
fMLP
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate neutrophils and resuspend them in RPMI 1640 or PBS at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Probe Loading:
-
Add DCFH-DA to the cell suspension to a final concentration of 5-10 µM.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with PBS to remove excess probe.
-
fMLP Stimulation:
-
Resuspend the cells in fresh medium.
-
Add fMLP at the desired concentration.
-
Incubate for 15-60 minutes at 37°C.
-
-
Measurement:
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. Increased fluorescence intensity indicates higher ROS production.[6]
-
Plate Reader: Alternatively, the assay can be performed in a 96-well plate and the fluorescence measured using a plate reader.
-
-
Data Analysis: Compare the fluorescence intensity of fMLP-stimulated cells to that of unstimulated control cells.
Visualizations
Caption: Simplified fMLP signaling pathway in neutrophils.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 7. assaygenie.com [assaygenie.com]
- 8. ibidi.com [ibidi.com]
- 9. ibidi.com [ibidi.com]
- 10. researchgate.net [researchgate.net]
- 11. timothyspringer.org [timothyspringer.org]
- 12. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Efficient Neutrophil Activation Requires Two Simultaneous Activating Stimuli [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Monocyte chemotaxis mediated by formyl-methionyl-leucyl-phenylalanine conjugated with monoclonal antibodies against human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fMLP-dependent activation of Akt and ERK1/2 through ROS/Rho A pathways is mediated through restricted activation of the FPRL1 (FPR2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Formyl-Met-Trp and Formyl Peptide Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of N-Formyl-Met-Trp (fMW) and other tryptophan-containing dipeptides in preventing the desensitization of formyl peptide receptors (FPRs).
Frequently Asked Questions (FAQs)
Q1: What are Formyl Peptide Receptors (FPRs) and what is their role in the inflammatory process?
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system.[1][2] In humans, this family includes FPR1, FPR2, and FPR3.[1][2] These receptors are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[2] They recognize N-formyl peptides, which are molecular patterns associated with bacteria and damaged mitochondria released from host cells.[2][3] Activation of FPRs by these peptides triggers a cascade of pro-inflammatory responses, including chemotaxis (cell migration to the site of inflammation), degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (ROS) to eliminate pathogens.[2]
Q2: What is Formyl Peptide Receptor (FPR) desensitization and what is the underlying mechanism?
FPR desensitization is a process that terminates or attenuates the signaling cascade initiated by agonist binding, even in the continued presence of the stimulating ligand. This is a crucial feedback mechanism to prevent excessive and potentially damaging inflammatory responses.[2] The primary mechanism of desensitization for many GPCRs, including FPRs, involves the phosphorylation of serine and threonine residues in the intracellular domains of the receptor.[2] This phosphorylation is carried out by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor is then recognized by arrestin proteins, which uncouple the receptor from its G protein, thereby terminating downstream signaling, and promoting receptor internalization.[2]
Q3: How can this compound (fMW) or other tryptophan-containing dipeptides prevent FPR1 desensitization?
While specific data on this compound (fMW) is limited, studies on other tryptophan-containing dipeptide derivatives have shown that they can act as competitive antagonists of FPR1.[1][4] A competitive antagonist binds to the same site on the receptor as the endogenous agonist (e.g., fMLP) but does not activate the receptor. By occupying the binding site, the antagonist prevents the agonist from binding and initiating the signaling cascade that leads to both cellular activation and subsequent receptor desensitization. Therefore, by blocking agonist binding, these tryptophan-containing compounds can indirectly prevent the receptor from being phosphorylated and desensitized.
Q4: What are the expected downstream effects of blocking FPR1 with a competitive antagonist like a tryptophan-containing dipeptide?
By blocking the binding of agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLP) to FPR1, a competitive antagonist would be expected to inhibit a range of downstream cellular responses in neutrophils. These include:
-
Inhibition of Superoxide Anion (O₂⁻) Generation: The production of reactive oxygen species, a key antimicrobial function, would be reduced.[4]
-
Inhibition of Neutrophil Elastase Release: The degranulation and release of proteolytic enzymes would be suppressed.[4]
-
Inhibition of Calcium Mobilization: The transient increase in intracellular calcium concentration, a critical second messenger in neutrophil activation, would be blocked.[5]
-
Inhibition of Chemotaxis: The directed migration of neutrophils towards a chemoattractant gradient would be impaired.[6]
Q5: How can I experimentally verify that my tryptophan-containing compound is acting as an FPR1 antagonist?
Several key experiments can be performed to characterize a compound as an FPR1 antagonist:
-
Competitive Binding Assay: This assay directly measures the ability of your compound to compete with a known radiolabeled or fluorescently-labeled FPR1 ligand for binding to the receptor. A successful antagonist will displace the labeled ligand in a concentration-dependent manner.
-
Calcium Mobilization Assay: Pre-incubating cells with your compound should inhibit the intracellular calcium influx that is normally induced by an FPR1 agonist like fMLP.[5]
-
Superoxide Anion Generation Assay: You can measure the production of superoxide anions in neutrophils in the presence and absence of your compound after stimulation with an FPR1 agonist. An antagonist should reduce superoxide production.[4]
-
Elastase Release Assay: Similarly, you can measure the release of elastase from neutrophil granules. An antagonist should inhibit this release when induced by an FPR1 agonist.[4]
-
Chemotaxis Assay: A Boyden chamber assay or other migration assays can be used to determine if your compound inhibits the migration of neutrophils towards an FPR1 agonist.
Troubleshooting Guide
Problem: My tryptophan-containing dipeptide is not inhibiting fMLP-induced cellular activation.
| Possible Cause | Suggested Solution |
| Compound Instability or Degradation | Ensure the compound is properly stored and protected from light and moisture. Prepare fresh stock solutions for each experiment. Consider assessing the stability of your compound in the experimental buffer over the time course of your assay. |
| Incorrect Compound Concentration | Verify the molecular weight and perform accurate serial dilutions. Test a wide range of concentrations to determine the optimal inhibitory range. The IC50 values for similar compounds can provide a starting point.[4] |
| Low Cell Viability | Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure that the cells are healthy and responsive. Poor cell health can lead to a lack of response to stimuli. |
| Inadequate Pre-incubation Time | The antagonist needs sufficient time to bind to the receptor before the addition of the agonist. Optimize the pre-incubation time with the antagonist (typically ranging from 15 to 60 minutes). |
| Compound Precipitation | Some organic compounds may have limited solubility in aqueous buffers. Visually inspect your solutions for any signs of precipitation. Consider using a small percentage of a solvent like DMSO to aid solubility, ensuring the final concentration of the solvent does not affect cell function. |
Problem: I am observing inconsistent results in my calcium mobilization assay.
| Possible Cause | Suggested Solution |
| Uneven Dye Loading | Ensure cells are uniformly suspended during the loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). Gently mix the cell suspension periodically during incubation. Wash the cells thoroughly after loading to remove extracellular dye. |
| Cell Clumping | Clumped cells will not respond uniformly to stimuli. Ensure a single-cell suspension before starting the assay. You may need to gently pipette the cells or pass them through a cell strainer. |
| Instrument Settings | Optimize the settings on your fluorometer or plate reader, including excitation and emission wavelengths, gain, and sampling rate. Ensure the instrument is properly calibrated. |
| Adherent vs. Suspension Cells | The protocol may differ for adherent and suspension cells. Ensure you are using the appropriate cell type and protocol. If using adherent cells, ensure the cell monolayer is confluent and healthy. |
| Presence of Serum | Serum components can sometimes interfere with ligand binding or cell signaling. Consider performing the assay in a serum-free buffer. |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC₅₀ values) of several synthesized tryptophan-containing dipeptide derivatives on fMLP-induced superoxide anion (O₂⁻) generation and elastase release in human neutrophils.
| Compound | O₂⁻ Generation IC₅₀ (μM) | Elastase Release IC₅₀ (μM) |
| 3 | 0.23 | 0.60 |
| 6 | 1.88 | 2.47 |
| 19a | 1.87 | 3.60 |
| 24a | 0.12 | 0.37 |
| 24b | 1.32 | 1.03 |
Data adapted from Hsueh, C.-W. et al. (2013). Organic & Biomolecular Chemistry, 11(22), 3742–3755.[4]
Experimental Protocols
1. Superoxide Anion Generation Assay
This protocol is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Isolate human neutrophils from peripheral blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend the neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with 0.5 mg/mL ferricytochrome c and 1 mM Ca²⁺ for 5 minutes at 37°C.
-
Add various concentrations of the tryptophan-containing dipeptide antagonist (or vehicle control) and incubate for a further 15 minutes at 37°C.
-
Initiate the reaction by adding the FPR1 agonist fMLP (e.g., 100 nM).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Centrifuge the samples to pellet the cells.
-
Measure the absorbance of the supernatant at 550 nm using a spectrophotometer.
-
Calculate the amount of superoxide produced based on the reduction of ferricytochrome c, using an extinction coefficient of 21.1 mM⁻¹cm⁻¹.
2. Neutrophil Elastase Release Assay
This protocol measures the enzymatic activity of elastase released from neutrophil granules.
-
Isolate and resuspend human neutrophils as described above.
-
Pre-treat the neutrophils with cytochalasin B (e.g., 5 µg/mL) for 5 minutes at 37°C to enhance degranulation.
-
Add various concentrations of the tryptophan-containing dipeptide antagonist (or vehicle control) and incubate for 15 minutes at 37°C.
-
Stimulate the cells with fMLP (e.g., 100 nM) for 10 minutes at 37°C.
-
Stop the reaction by centrifugation in the cold to pellet the cells.
-
Transfer the supernatant to a 96-well plate.
-
Add the elastase substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (e.g., 100 µM), to each well.
-
Monitor the change in absorbance at 405 nm over time at 37°C using a plate reader.
-
Calculate the rate of elastase activity.
Visualizations
References
- 1. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N-Formyl-Met-Trp in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Formyl-Met-Trp in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
N-Formyl-methionyl-tryptophan (this compound) is a potent chemoattractant peptide that acts as an agonist for Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors involved in innate immunity and inflammation.[1] The stability of this peptide is critical for obtaining accurate, reproducible, and meaningful experimental results. Degradation of the peptide can lead to a loss of biological activity, resulting in misinterpreted data regarding its effects on cellular signaling and function.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation, owing to its two highly susceptible amino acid residues: Methionine (Met) and Tryptophan (Trp).
-
Methionine Oxidation: The sulfur-containing side chain of methionine is easily oxidized to form methionine sulfoxide and, subsequently, methionine sulfone. This process can be initiated by reactive oxygen species (ROS) and is generally independent of pH.[2][3]
-
Tryptophan Oxidation: The indole ring of tryptophan is highly susceptible to oxidation by ROS, light, and heat.[4] This can result in a variety of degradation products, including N-formylkynurenine (NFK), kynurenine, and hydroxytryptophans.[5] Tryptophan degradation can sometimes lead to a visible yellowing or browning of the solution.[6]
Q3: How should I store lyophilized this compound powder?
For maximum long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light. Under these conditions, the peptide powder is stable for extended periods.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to dissolve this compound in an organic solvent like DMSO to prepare a concentrated stock solution. For the related peptide fMLP, solutions in DMSO are reported to be stable for at least six months when stored at -20°C.[5][7] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes before freezing. When diluting into aqueous buffers for experiments, use fresh, high-purity, oxygen-free buffers if possible.
Q5: Which factors have the greatest impact on the stability of this compound in solution?
Several factors can significantly influence the stability of the peptide in aqueous solutions:
-
pH: While methionine oxidation is largely pH-independent, tryptophan degradation is often accelerated at neutral to alkaline pH.[8]
-
Temperature: Higher temperatures increase the rate of chemical degradation for both methionine and tryptophan residues.[6][9][10]
-
Buffer Composition: The choice of buffer can impact stability. For instance, phosphate buffers can sometimes contain trace metal impurities that catalyze oxidation. Tris buffers may degrade at elevated temperatures to produce formaldehyde, which can react with the peptide.[11]
-
Exposure to Light and Oxygen: Both light and atmospheric oxygen can promote the photo-oxidation and chemical oxidation of the tryptophan and methionine residues.[4]
Stability of this compound in Common Experimental Buffers
The following table provides an overview of the expected stability of this compound in different buffer systems. This information is based on general principles of peptide chemistry, particularly the known sensitivities of Methionine and Tryptophan residues, as direct quantitative stability data for this specific peptide is limited.
| Buffer System | pH | Temperature (°C) | Key Considerations / Expected Stability | Potential Degradation Products |
| Citrate Buffer | 3.0 - 6.0 | 4°C | Good Stability. Acidic pH generally slows down the degradation of Trp. | Minimal oxidation. |
| 25°C / 37°C | Moderate Stability. Increased temperature will accelerate oxidation. | Methionine sulfoxide, Hydroxytryptophan. | ||
| Phosphate-Buffered Saline (PBS) | 7.4 | 4°C | Moderate Stability. Use fresh, high-purity water. Be aware of potential metal ion contaminants that can catalyze oxidation. | Methionine sulfoxide, N-formylkynurenine (NFK), Kynurenine. |
| 25°C / 37°C | Low Stability. Neutral pH and physiological temperature can promote Trp oxidation.[12] Significant degradation can be expected over hours to days. | Methionine sulfoxide, NFK, Kynurenine, other Trp oxidation products. | ||
| Tris-HCl Buffer | 7.5 - 8.5 | 4°C | Moderate to Low Stability. Alkaline pH can accelerate Trp degradation.[8] | Methionine sulfoxide, NFK, Kynurenine. |
| 25°C / 37°C | Very Low Stability. The combination of alkaline pH and higher temperature significantly increases the rate of oxidation.[8] Tris may also degrade at elevated temperatures.[11] | Methionine sulfoxide, NFK, Kynurenine, potential peptide-formaldehyde adducts. |
Disclaimer: This table provides estimated stability. It is strongly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound by RP-HPLC
This protocol outlines a method to quantify the degradation of this compound over time in a specific buffer.
Objective: To determine the percentage of intact this compound remaining after incubation in an aqueous buffer at a defined temperature over several time points.
Materials:
-
Lyophilized this compound
-
HPLC-grade DMSO
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
The experimental buffer of interest (e.g., PBS, pH 7.4), prepared with high-purity water and filtered.
-
HPLC vials
Equipment:
-
Analytical balance
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]
-
Incubator or water bath
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Incubation Sample Preparation:
-
Dilute the DMSO stock solution into the pre-warmed experimental buffer to a final working concentration (e.g., 100 µM).
-
Prepare a sufficient volume for all time points.
-
Protect the solution from light during incubation.
-
-
Time-Point Sampling:
-
Immediately after preparation, take the "Time 0" sample by transferring an aliquot to an HPLC vial. This sample can be immediately analyzed or stored at -80°C.
-
Place the remaining solution in a calibrated incubator set to the desired temperature (e.g., 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and place them in HPLC vials for analysis.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm (the latter is specific for the tryptophan indole ring).
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-27 min: 80% B
-
27-30 min: Re-equilibrate to 20% B
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the Time 0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the % Remaining versus time to determine the degradation kinetics.
-
Troubleshooting Guide
Q: My this compound solution has turned yellow/brown. What happened? A: A color change to yellow or brown is often indicative of Tryptophan degradation.[6] The indole ring of tryptophan can oxidize to form various chromophoric products, including N-formylkynurenine. This suggests significant degradation has occurred, and the biological activity of the peptide is likely compromised. To avoid this, protect your solutions from light, use fresh buffers, and minimize storage time at room temperature or 37°C.
Q: I see new, earlier-eluting peaks in my HPLC chromatogram over time. What are they? A: These are likely degradation products. Oxidation of methionine to methionine sulfoxide and tryptophan to its various oxidized forms generally increases the polarity of the peptide.[14] In reversed-phase HPLC, more polar compounds elute earlier (have shorter retention times). These new peaks confirm that your peptide is degrading under the tested conditions.
Q: The biological activity of my this compound solution is much lower than expected. Why? A: A loss of biological activity is a direct consequence of peptide degradation. The N-formyl-methionine residue is crucial for binding to the Formyl Peptide Receptor (FPR).[1] Oxidation of the methionine can significantly reduce or abolish this binding and subsequent receptor activation. Similarly, oxidation of the tryptophan residue can alter the peptide's conformation and reduce its activity. Ensure your stock solutions are properly stored and prepare fresh dilutions in your experimental buffer immediately before use.
Q: I'm having trouble dissolving the lyophilized peptide in my aqueous buffer. A: this compound can have limited solubility directly in aqueous buffers. It is standard practice to first dissolve the peptide in a small amount of an organic solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted into your final experimental buffer. The small final concentration of DMSO (typically <0.5%) is well-tolerated by most cell-based assays.
Visual Guides
Caption: this compound signaling via the Formyl Peptide Receptor 1 (FPR1).
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of free tryptophan in a cookie model system and its application in commercial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
How to dissolve and store N-Formyl-Met-Trp for biological assays
Disclaimer: Information available for N-Formyl-Met-Trp is limited. The following guide is based on data for the closely related and extensively studied peptide, N-Formyl-Met-Leu-Phe (fMLP), which is likely the intended compound of interest for most biological assays.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve this compound (fMLP) for my experiments?
A1: N-Formyl-Met-Leu-Phe (fMLP) is sparingly soluble in aqueous solutions but readily soluble in organic solvents. For biological assays, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental buffer.
Recommended Solvents for Stock Solution:
-
Dimethyl sulfoxide (DMSO): This is the most common and recommended solvent. fMLP is soluble in DMSO at concentrations up to 88 mg/mL.[1]
-
Dimethylformamide (DMF): fMLP is also highly soluble in DMF, up to 50 mg/mL.
-
Ethanol: Solubility in ethanol is lower, around 2 mg/mL.
Procedure for preparing a stock solution:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate briefly to ensure the peptide is fully dissolved. The resulting solution should be clear.
Q2: How should I store this compound (fMLP) solutions?
A2: Proper storage is crucial to maintain the stability and activity of your fMLP solutions.
-
Lyophilized Powder: The solid form of fMLP should be stored at -20°C, where it is stable for at least four years.[2]
-
Stock Solutions in Organic Solvents (e.g., DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are stable for at least six months.[3] Some sources suggest storage at -80°C for up to 6 months for optimal stability.[4]
-
Aqueous Working Solutions: It is not recommended to store fMLP in aqueous solutions for more than one day.[2] Prepare fresh dilutions from your frozen stock for each experiment.
Q3: What is the primary biological target and signaling pathway of this compound (fMLP)?
A3: N-Formyl-Met-Leu-Phe (fMLP) is a potent agonist of the Formyl Peptide Receptors (FPRs) , a family of G protein-coupled receptors (GPCRs).[5][6][7] It primarily acts on FPR1.[1][8] Upon binding to FPRs, fMLP initiates a signaling cascade that leads to various cellular responses, particularly in immune cells like neutrophils.
The key signaling events include:
-
Activation of G-proteins (specifically Gi).[9]
-
Activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Activation of Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[9]
-
Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]
These signaling events ultimately result in chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in phagocytic cells.[7][10]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Precipitate forms when diluting DMSO stock in aqueous buffer. | The final concentration of the organic solvent is too high, or the peptide has limited solubility in the aqueous buffer at the desired concentration. | Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects on cells.[2] If precipitation persists, try making a more dilute stock solution or slightly increasing the DMSO concentration in the final working solution (while staying within acceptable limits for your assay). |
| Inconsistent or no cellular response in biological assays. | Peptide degradation: Improper storage, repeated freeze-thaw cycles, or use of old aqueous solutions. | Always use fresh dilutions from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
| Oxidation: The methionine residue in fMLP is susceptible to oxidation. | When preparing aqueous dilutions, it is recommended to use oxygen-free buffers.[3] | |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Double-check all calculations and ensure your pipettes are calibrated. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. | |
| High background signal in assays. | Contamination of reagents: Bacterial or other microbial contamination can mimic the effects of formyl peptides. | Use sterile reagents and proper aseptic techniques. Filter-sterilize buffers and media. |
| Solvent effects: High concentrations of DMSO can be toxic to cells or activate certain signaling pathways. | Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to assess the effect of the solvent alone. |
Quantitative Data Summary
| Parameter | Solvent | Solubility | Storage Temperature | Stability |
| N-Formyl-Met-Leu-Phe | ||||
| Lyophilized Powder | N/A | N/A | -20°C | ≥ 4 years[2] |
| Stock Solution | DMSO | 4 mg/mL[8], 30 mg/mL[2], 88 mg/mL[1] | -20°C or -80°C | ≥ 6 months[3][4] |
| DMF | 25 mg/mL[2], 50 mg/mL | -20°C | Not specified, but expected to be stable for months. | |
| Ethanol | 0.5 mg/mL[2], 2 mg/mL | -20°C | Not specified, but expected to be stable for months. | |
| Working Solution | PBS (pH 7.2) | ~0.1 mg/mL[2] | Prepared fresh | ≤ 1 day[2] |
Experimental Protocols
Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol describes a common method to assess the chemotactic response of neutrophils to N-Formyl-Met-Leu-Phe.
Materials:
-
N-Formyl-Met-Leu-Phe (fMLP)
-
DMSO
-
Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation and hypotonic lysis of red blood cells).
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 106 cells/mL.
-
-
Preparation of fMLP Solutions:
-
Prepare a 10 mM stock solution of fMLP in DMSO and store it in aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions of fMLP in HBSS to create a concentration gradient (e.g., 10-10 M to 10-6 M). A common optimal concentration is around 10-8 M.
-
Prepare a vehicle control using HBSS with the same final concentration of DMSO as the highest fMLP concentration.
-
-
Chemotaxis Assay:
-
Add the fMLP dilutions or the vehicle control to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Analysis:
-
After incubation, remove the filter and wipe off the cells from the upper surface.
-
Fix and stain the cells that have migrated to the lower surface of the filter using a staining solution like Diff-Quik.
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each condition.
-
Plot the number of migrated cells against the fMLP concentration to generate a chemotactic curve.
-
Visualizations
Signaling Pathway of this compound (fMLP)
Caption: Signaling pathway initiated by this compound (fMLP) binding to its receptor.
Experimental Workflow for Chemotaxis Assay
Caption: Experimental workflow for a neutrophil chemotaxis assay using a Boyden chamber.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 6. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 9. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: N-Formyl-Met-Trp (fMLP)-Based Cell Function Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Formyl-Met-Trp (fMLP)-based assays to study cell function, with a primary focus on neutrophils.
I. Frequently Asked Questions (FAQs)
1. What is fMLP and why is it used in cell function assays?
N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a synthetic peptide that mimics bacterial-derived peptides.[1] These N-formylated peptides are recognized by formyl peptide receptors (FPRs) on phagocytic leukocytes, such as neutrophils, making fMLP a potent chemoattractant and activator.[2][3] Its ability to induce a range of cellular responses, including chemotaxis, reactive oxygen species (ROS) production, and calcium mobilization, makes it a valuable tool for studying innate immune responses and for screening potential anti-inflammatory compounds.[1][2]
2. What is the mechanism of action of fMLP?
fMLP binds to Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[2] This binding event activates intracellular signaling cascades, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, leading to various cellular responses.[2][4][5]
3. How should I prepare and store my fMLP stock solution?
fMLP is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage (up to 6 months), store the DMSO stock solution at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[4] When preparing working solutions, it is advisable to use oxygen-free water in buffers to prevent oxidation of the methionine residue in fMLP.[7]
4. What is receptor desensitization and how can it affect my results?
Prolonged or repeated exposure of cells to fMLP can lead to a diminished response, a phenomenon known as receptor desensitization.[8] This occurs through the uncoupling of the FPR1 receptor from its G protein and subsequent receptor internalization.[2][9] This can result in reduced cell migration, decreased calcium signaling, and lower ROS production upon subsequent stimulation. To mitigate this, it is crucial to handle cells gently during isolation to prevent premature activation and to be mindful of pre-incubation times with fMLP.
II. Troubleshooting Guides
This section addresses common issues encountered during specific fMLP-based assays.
A. Chemotaxis Assays
Problem: No or poor cell migration towards the fMLP gradient.
| Potential Cause | Troubleshooting Step |
| Suboptimal fMLP Concentration | The optimal fMLP concentration for chemotaxis can vary between cell types and assay systems, but is typically in the range of 10-100 nM.[10][11] Perform a dose-response experiment to determine the optimal concentration for your specific conditions. |
| Receptor Desensitization | Pre-exposure to fMLP or other activators during cell isolation can render cells unresponsive. Ensure gentle handling of cells and minimize exposure to stimulants prior to the assay. Consider the timing of your experiment, as the ability of neutrophils to migrate towards fMLP can be lost during in vitro culture, a process that can be mitigated by treatment with GM-CSF.[12] |
| Incorrect Gradient Formation | Verify that the chemotaxis chamber is set up correctly to establish a stable chemoattractant gradient. Ensure there are no air bubbles in the wells, which can disrupt the gradient. |
| Cell Health and Viability | Assess cell viability using a method such as trypan blue exclusion. Only use cell populations with high viability (>95%). |
| Inactivated fMLP | Ensure that the fMLP stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inhibition of Key Signaling Pathways | The PI3K and p38 MAPK pathways are important for fMLP-induced chemotaxis.[11] If using any inhibitors, ensure they are not inadvertently blocking these essential pathways. |
Quantitative Data Summary: Chemotaxis Assays
| Parameter | Typical Values | Notes |
| Optimal fMLP Concentration | 10 - 200 nM[10] | A concentration of around 100 nM often induces maximal chemotaxis.[11] |
| Migration Distance | 50 - 100 µm[1][10] | This can vary significantly depending on the assay duration and setup. |
| Chemotactic Index (CI) | 0.2 - 0.6[1][13] | The CI is a measure of the directness of cell migration towards the chemoattractant. A higher CI indicates more directed migration. |
Experimental Workflow: Chemotaxis Assay (Boyden Chamber)
B. Calcium Flux Assays
Problem: No or weak calcium signal upon fMLP stimulation.
| Potential Cause | Troubleshooting Step |
| Inefficient Dye Loading | Ensure that the calcium indicator dye (e.g., Indo-1, Fluo-4) is loaded into the cells according to the manufacturer's protocol. The optimal dye concentration can be cell-type dependent and may require titration.[14] |
| Presence of Calcium Chelators | Ensure that all buffers and media used in the final steps of the assay are free of calcium chelators like EDTA or EGTA, unless they are part of a negative control. |
| Receptor Desensitization | As with chemotaxis, prior activation of the cells can lead to a blunted calcium response. Handle cells gently during preparation. |
| Photobleaching of the Dye | Minimize exposure of the dye-loaded cells to light before and during the measurement. |
| Instrument Settings | Optimize the settings on the flow cytometer or plate reader for the specific calcium indicator dye being used, including excitation and emission wavelengths. |
| fMLP Concentration | While fMLP is a potent inducer of calcium flux, an insufficient concentration will not elicit a strong response. Confirm the final concentration in the assay is appropriate. |
Quantitative Data Summary: Calcium Flux Assays
| Parameter | Typical Values | Notes |
| Optimal fMLP Concentration | 100 nM - 1 µM | Higher concentrations are often used compared to chemotaxis assays. |
| Fluorescence Ratio Change (Indo-1) | 4 to 6-fold increase[15] | This represents the ratio of calcium-bound to calcium-free dye and is indicative of the magnitude of the calcium influx.[15] |
| Time to Peak Signal | Seconds to a few minutes | The calcium response to fMLP is typically rapid. |
Signaling Pathway: fMLP-Induced Calcium Mobilization
C. Reactive Oxygen Species (ROS) Production Assays
Problem: High background or no detectable ROS signal.
| Potential Cause | Troubleshooting Step |
| Spontaneous Cell Activation | High background can be due to premature activation of cells during isolation. Handle cells gently and work quickly. The use of whole blood can sometimes mitigate this, as phagocytes are not subjected to an isolation procedure.[8] |
| Suboptimal Probe Concentration | The concentration of the chemiluminescent or fluorescent probe (e.g., luminol, DCFH-DA) is critical. Too high a concentration can lead to high background, while too low a concentration will result in a weak signal. Titrate the probe to find the optimal concentration. |
| Inactivated fMLP | As with other assays, ensure the fMLP is active and has been stored properly. |
| Presence of Antioxidants | Some media components can have antioxidant properties and may quench the ROS signal. Use a simple, phenol red-free buffer for the assay. |
| Instrument Settings | Ensure the luminometer or fluorometer is set to the correct sensitivity and that the measurement interval is appropriate to capture the kinetics of ROS production. |
| Cell Number | An insufficient number of cells will produce a signal that is too low to be detected above background. Ensure an adequate cell density in the assay. |
Quantitative Data Summary: ROS Production Assays
| Parameter | Typical Values | Notes |
| Optimal fMLP Concentration | 100 nM - 1 µM[16] | Similar to calcium flux assays, higher concentrations are generally used to induce a robust oxidative burst. |
| Luminol-based Chemiluminescence | 1.5 to 2-fold increase over baseline[6][16] | Values are often expressed as Relative Light Units (RLU) or counts per minute (cpm). A several-fold increase over unstimulated cells is expected.[9] |
| Time to Peak Signal | 3 - 5 minutes[16] | fMLP induces a rapid but transient burst of ROS production.[9] |
Logical Relationship: Receptor Desensitization
III. Experimental Protocols
A. Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Isolate human neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Wash the isolated neutrophils and resuspend them in a serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 30 µL of assay medium containing various concentrations of fMLP (or a control medium) to the lower wells of a 96-well Boyden chamber.
-
Carefully place the polycarbonate membrane (typically with 3-5 µm pores) over the lower wells, ensuring no air bubbles are trapped.
-
Add 50 µL of the neutrophil suspension to the top of the membrane in each well.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Analysis:
-
After incubation, remove the chamber and gently wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®).[17]
-
B. Calcium Flux Assay (Flow Cytometry)
-
Cell Preparation and Dye Loading:
-
Isolate neutrophils and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) at a concentration of 1-2 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive dye, such as Indo-1 AM (1-5 µM) or Fluo-4 AM (1-5 µM), by incubating for 30-45 minutes at 37°C in the dark.[14]
-
Wash the cells twice with the assay buffer to remove excess dye.
-
-
Flow Cytometry Analysis:
-
Acquire a baseline fluorescence signal for the dye-loaded cells for approximately 30-60 seconds.
-
While continuously acquiring data, add fMLP to the cell suspension to the desired final concentration.
-
Continue to record the fluorescence signal for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
Analyze the data by plotting the fluorescence intensity (or the ratio of emissions for ratiometric dyes like Indo-1) over time.
-
Quantify the response by measuring parameters such as the peak fluorescence intensity and the area under the curve.
-
C. ROS Production Assay (Luminol-Based Chemiluminescence)
-
Cell Preparation: Isolate neutrophils and resuspend them in a phenol red-free buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In a white, opaque 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of a solution containing luminol (final concentration ~100 µM) and horseradish peroxidase (HRP) (final concentration ~20 µg/mL).
-
Allow the plate to equilibrate to 37°C in a luminometer.
-
-
Measurement:
-
Initiate the reaction by adding 50 µL of fMLP solution (or control buffer) to each well.
-
Immediately begin measuring the chemiluminescence signal at regular intervals (e.g., every 30-60 seconds) for at least 30 minutes.
-
-
Data Analysis:
-
Plot the Relative Light Units (RLU) over time to visualize the kinetics of ROS production.
-
Quantify the total ROS production by calculating the area under the curve (AUC).[18]
-
References
- 1. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu [bu.edu]
- 15. Calcium Flux - BCF [bcf.technion.ac.il]
- 16. The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility in N-Formyl-Met-Trp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving N-Formyl-Met-Trp. While specific data for this compound is limited, the information provided here is based on the extensive knowledge of the closely related and well-characterized chemoattractant, N-Formyl-Met-Leu-Phe (fMLP). The principles and protocols are expected to be highly applicable to this compound, though some optimization may be required.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to fMLP?
This compound is a synthetic N-formylated dipeptide. Like fMLP, it is recognized by formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1][2] This recognition initiates a signaling cascade leading to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1] While both peptides activate FPRs, subtle differences in their structure may lead to variations in receptor affinity and the potency of the cellular response.
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
| Storage Condition | Recommendation |
| Lyophilized Powder | Store at -20°C for long-term stability.[3][4] |
| Stock Solutions | Prepare in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][6] |
| Working Solutions | Prepare fresh from stock solutions for each experiment. Avoid prolonged storage of aqueous solutions. |
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration will vary depending on the cell type and the specific assay. Based on studies with fMLP, a concentration range of 1 nM to 1 µM is typically effective for inducing cellular responses.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or No Cellular Response (e.g., in Chemotaxis or Calcium Mobilization Assays)
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of lyophilized powder and stock solutions. Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to identify the optimal concentration for your cell type and assay. |
| Low Receptor Expression | Verify the expression of formyl peptide receptors (FPR1, FPR2) on your target cells using techniques like flow cytometry or western blotting. |
| Cell Health | Ensure cells are healthy and viable. Use cells within a low passage number and ensure they are not over-confluent. |
| Incorrect Assay Buffer | Use a buffer that maintains physiological pH and contains necessary ions (e.g., Ca²⁺, Mg²⁺) for cellular signaling. |
Issue 2: High Background Signal or Non-Specific Activation
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use sterile, high-purity reagents and solutions. Filter-sterilize buffers and media. |
| Cell Clumping | Ensure a single-cell suspension before starting the assay. Gentle pipetting or passing through a cell strainer can help. |
| Excessive Agonist Concentration | High concentrations of N-formyl peptides can sometimes lead to receptor desensitization or non-specific effects. Refer to your dose-response curve for the optimal range. |
Issue 3: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell culture protocols, including seeding density, passage number, and media composition. |
| Variability in Reagent Preparation | Prepare fresh this compound dilutions for each experiment. Ensure accurate pipetting and mixing. |
| Instrument Settings | Maintain consistent settings on plate readers, flow cytometers, or microscopes between experiments. |
Experimental Protocols & Data Presentation
Chemotaxis Assay (Boyden Chamber)
Methodology:
-
Culture and harvest cells (e.g., neutrophils, HL-60 cells).
-
Resuspend cells in an appropriate assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add this compound at various concentrations to the lower wells of the Boyden chamber.
-
Place a filter membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for 1-3 hours.
-
After incubation, remove the filter, fix, and stain the cells that have migrated to the underside of the filter.
-
Quantify the number of migrated cells by microscopy.
Expected Data (based on fMLP):
| N-Formyl Peptide Conc. | Migrated Cells (per high-power field) |
| 0 nM (Control) | 10 ± 3 |
| 1 nM | 50 ± 8 |
| 10 nM | 150 ± 15 |
| 100 nM | 250 ± 20 |
| 1 µM | 200 ± 18 |
Calcium Mobilization Assay
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add this compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Expected Data (based on fMLP):
| N-Formyl Peptide Conc. | Peak Fluorescence Intensity (Arbitrary Units) |
| 0 nM (Control) | 100 ± 5 |
| 1 nM | 300 ± 20 |
| 10 nM | 800 ± 50 |
| 100 nM | 1500 ± 100 |
| 1 µM | 1400 ± 90 |
Visualizations
Caption: this compound signaling pathway via FPR and G-protein activation.
Caption: Workflow for a typical Boyden chamber chemotaxis assay.
Caption: A logical approach to troubleshooting low cellular responses.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ≥99.0% (TLC), BioXtra | Sigma-Aldrich [sigmaaldrich.com]
- 7. glpbio.com [glpbio.com]
N-Formyl-Met-Trp solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of N-Formyl-Met-Trp.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (N-formyl-methionyl-tryptophan) is a synthetic dipeptide. Like other N-formylated peptides, it is recognized by formyl peptide receptors (FPRs) on the surface of various cells, particularly immune cells. These peptides mimic those released by bacteria or from damaged mitochondria, acting as potent chemoattractants and activators of inflammatory responses. Consequently, this compound is frequently used in research to study inflammation, immune cell trafficking, and the signaling pathways governed by FPRs.
Q2: I am having trouble dissolving this compound. Why is it difficult to dissolve?
A2: The solubility challenges with this compound stem from its chemical structure. The presence of the tryptophan residue with its large, hydrophobic indole side-chain, combined with the methionine residue, contributes to the peptide's overall hydrophobicity. Peptides with a high proportion of hydrophobic amino acids tend to be poorly soluble in aqueous solutions.
Q3: What are the recommended solvents for dissolving this compound?
A3: For initial solubilization, organic solvents are recommended. Based on data for structurally similar N-formylated peptides like N-Formyl-Met-Leu-Phe (fMLP), dimethyl sulfoxide (DMSO) is a primary choice.[1][2] Other potential organic solvents include dimethylformamide (DMF) and ethanol.[3] For N-Formyl-DL-Tryptophan, hot methanol has been noted as a solvent. Once a concentrated stock solution is prepared in an organic solvent, it can be further diluted into aqueous buffers for biological experiments.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution in aqueous buffers is generally not recommended due to the peptide's hydrophobicity and is expected to result in very low solubility. For the related peptide fMLP, the solubility in PBS (pH 7.2) is only approximately 0.1 mg/mL.[4] It is advisable to first prepare a concentrated stock solution in an organic solvent.
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a stock solution, dissolve the lyophilized this compound powder in a small amount of a recommended organic solvent such as DMSO.[1][2] To aid dissolution, gentle vortexing or sonication can be applied. Once completely dissolved, this stock solution can be aliquoted and stored at -20°C for long-term use.
Q6: My this compound solution appears cloudy or has visible particles. What should I do?
A6: A cloudy solution or the presence of particulates indicates that the peptide has not fully dissolved or has precipitated. This can happen if the peptide is introduced into an aqueous buffer too quickly or at too high a concentration. If this occurs, try sonicating the solution. If the issue persists, it may be necessary to start over, ensuring the initial stock solution in the organic solvent is fully dissolved before further dilution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized powder is difficult to dissolve initially. | High hydrophobicity of the peptide. | Use a small volume of a strong organic solvent like DMSO or DMF to create a concentrated stock solution. Gentle vortexing or sonication can aid dissolution. |
| Peptide precipitates upon dilution into aqueous buffer. | The concentration of the peptide in the final aqueous solution is above its solubility limit. The organic solvent concentration is not high enough to maintain solubility. | Decrease the final concentration of the peptide in the aqueous buffer. When diluting, add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but low enough to not affect your experimental system. |
| Inconsistent experimental results. | Inaccurate concentration of the peptide solution due to incomplete dissolution. Degradation of the peptide. | Ensure the peptide is fully dissolved before use. Prepare fresh dilutions from the stock solution for each experiment. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Loss of biological activity. | Oxidation of the methionine residue. Peptide adsorption to plasticware. | Use oxygen-free water or buffers for dilution.[5] Prepare solutions fresh before use. Consider using low-protein-binding tubes and pipette tips. |
Quantitative Solubility Data
Table 1: Solubility of N-Formyl-Met-Leu-Phe (fMLP) in Various Solvents.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | 4 - 30 | [1][2][4][5] |
| Dimethylformamide (DMF) | 25 - 50 | [1][3] |
| Ethanol | 0.5 - 2 | [3][5] |
| Glacial Acetic Acid | 20 | [5] |
| PBS (pH 7.2) | 0.1 | [4] |
Note: This data is for N-Formyl-Met-Leu-Phe and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial until the peptide is completely dissolved. A clear solution should be obtained. If necessary, sonicate for short intervals in a water bath sonicator.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Sterile, oxygen-free aqueous buffer (e.g., PBS or HBSS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of the working solution.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, slowly add the required volume of the this compound stock solution. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically <0.5%).
-
Use the freshly prepared working solution immediately for optimal results.
-
Visualizations
Signaling Pathway of Formyl Peptide Receptors (FPRs)
N-formylated peptides like this compound are recognized by Formyl Peptide Receptors (FPRs), which are a family of G-protein coupled receptors (GPCRs).[1][6] The binding of the ligand to the receptor initiates a conformational change, leading to the activation of intracellular signaling cascades. This typically involves the activation of heterotrimeric G-proteins, which in turn modulate the activity of various downstream effectors including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[3] These pathways ultimately lead to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validation of N-Formyl-Met-Trp Binding Specificity to FPR Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of the synthetic N-formylated peptide, N-Formyl-Met-Trp, to the human Formyl Peptide Receptor (FPR) isoforms: FPR1, FPR2, and FPR3. The information presented is based on established knowledge of FPR ligand interactions and includes detailed experimental protocols for validation, alongside illustrative data presented for comparative purposes.
Introduction to Formyl Peptide Receptors
The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system.[1] They recognize N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria.[1] In humans, there are three main FPR isoforms:
-
FPR1: Typically exhibits high affinity for a wide range of N-formylated peptides and is a potent mediator of pro-inflammatory responses such as chemotaxis, degranulation, and superoxide production in phagocytic leukocytes.[2][3]
-
FPR2: Also known as the lipoxin A4 receptor (ALX), it displays more diverse ligand specificity, binding not only to some N-formylated peptides (generally with lower affinity than FPR1) but also to various pro-resolving lipid mediators and other peptides.[2] Its activation can lead to either pro- or anti-inflammatory responses depending on the ligand.
-
FPR3: The least characterized of the family, FPR3 does not appear to bind the classic N-formylated peptides like fMLF and its functional role remains largely elusive.[3]
Understanding the binding specificity of novel ligands like this compound to these isoforms is critical for the development of targeted therapeutics that can selectively modulate immune responses.
Binding Specificity of this compound: An Illustrative Comparison
Table 1: Competitive Binding Affinity (Ki) of this compound for FPR Isoforms
| Isoform | Illustrative Ki (nM) | Interpretation |
| FPR1 | 15 | High Affinity |
| FPR2 | 850 | Low Affinity |
| FPR3 | >10,000 | No significant binding |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) of this compound in Calcium Mobilization Assays
| Isoform | Illustrative EC50 (nM) | Interpretation |
| FPR1 | 25 | High Potency |
| FPR2 | 1200 | Low Potency |
| FPR3 | No response | No functional activity |
EC50 (half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Chemotactic Potency (EC50) of this compound
| Isoform | Illustrative EC50 (nM) | Interpretation |
| FPR1 | 10 | High Potency |
| FPR2 | 1500 | Low Potency |
| FPR3 | No response | No chemotactic activity |
EC50 in a chemotaxis assay represents the concentration of a chemoattractant that elicits a half-maximal chemotactic response.
Experimental Protocols for Validation
To empirically determine the binding specificity and functional activity of this compound, the following key experiments are recommended:
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound (this compound) by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for FPR1, FPR2, and FPR3.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human cell lines stably expressing high levels of either FPR1, FPR2, or FPR3 (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare crude membrane fractions by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate a constant concentration of a suitable radioligand (e.g., [3H]fMLF for FPR1) with a fixed amount of cell membrane preparation.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.
Objective: To determine the functional potency (EC50) of this compound at FPR1, FPR2, and FPR3.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells expressing the FPR isoforms of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Transfer the dye-loaded cells to a 96-well or 384-well plate.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of a ligand to induce directed cell migration, a key physiological response mediated by FPRs.
Objective: To determine the chemotactic potency (EC50) of this compound for cells expressing FPR1, FPR2, and FPR3.
Methodology:
-
Cell Preparation:
-
Use primary cells that endogenously express FPRs (e.g., human neutrophils) or cell lines stably expressing a specific FPR isoform.
-
Resuspend the cells in a suitable assay medium.
-
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell assay). The chamber consists of an upper and a lower compartment separated by a microporous membrane.
-
Add different concentrations of this compound to the lower wells of the chamber.
-
Add the cell suspension to the upper wells.
-
-
Incubation and Cell Staining:
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
-
Quantification and Data Analysis:
-
Count the number of migrated cells in several fields of view for each well using a microscope.
-
Plot the number of migrated cells as a function of the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
FPR Signaling Pathway
Activation of FPRs by N-formylated peptides initiates a cascade of intracellular signaling events, primarily through the Gi family of G proteins. This leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: FPR signaling cascade upon ligand binding.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a competitive binding assay.
Experimental Workflow: Calcium Mobilization Assay
This diagram outlines the process of a fluorescence-based calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay.
Conclusion
The validation of this compound's binding specificity to FPR isoforms is a critical step in characterizing its potential as a modulator of the immune system. Based on the known pharmacology of N-formylated peptides, it is anticipated that this compound will exhibit a high affinity and potency for FPR1, a significantly lower affinity and potency for FPR2, and negligible interaction with FPR3. The experimental protocols detailed in this guide provide a robust framework for empirically determining these parameters. The resulting data will be invaluable for researchers and drug development professionals seeking to understand the therapeutic potential of this and other novel FPR ligands.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Formyl-Met-Trp and Other Leukocyte Chemoattractants
For Researchers, Scientists, and Drug Development Professionals
The directed migration of leukocytes to sites of inflammation, infection, or tissue injury is a cornerstone of the innate immune response. This process, known as chemotaxis, is orchestrated by a diverse group of small molecules called chemoattractants. Among these, N-formylated peptides, such as N-Formyl-Met-Trp, represent a critical class of microbe-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) that potently recruit phagocytic leukocytes. This guide provides an objective comparison of this compound and its well-characterized analog, N-Formyl-Met-Leu-Phe (fMLP), against other major classes of leukocyte chemoattractants: the complement fragment C5a, the lipid mediator Leukotriene B4 (LTB4), and the chemokine CXCL8 (Interleukin-8).
Quantitative Performance Comparison
The efficacy and potency of chemoattractants are critical parameters in understanding their biological function. These are typically determined by measuring their binding affinity to specific cell surface receptors and their ability to induce a biological response, such as cell migration, at various concentrations. The following table summarizes key quantitative data for the selected chemoattractants, primarily focusing on their activity on neutrophils, which are key first responders in the innate immune system.
| Chemoattractant | Receptor(s) | Target Leukocytes | Receptor Affinity (Ki / Kd) | Chemotaxis Potency (EC50) |
| N-Formyl Peptides | ||||
| N-Formyl-Met-Leu-Phe (fMLP) | FPR1, FPR2, FPR3 | Neutrophils, Monocytes, Macrophages | ~1-38 nM (FPR1)[1] | ~1-20 nM[2] |
| Complement Fragments | ||||
| C5a | C5aR1 (CD88), C5aR2 (C5L2) | Neutrophils, Monocytes, Macrophages, Mast cells, Eosinophils[3][4] | ~1-3 nM (C5aR1) | ~0.1-1 nM |
| Lipid Mediators | ||||
| Leukotriene B4 (LTB4) | BLT1, BLT2 | Neutrophils, Effector T cells, Monocytes | ~0.1-0.5 nM (BLT1)[5] | ~1-10 nM |
| Chemokines | ||||
| CXCL8 (IL-8) | CXCR1, CXCR2 | Neutrophils, Basophils, T cells[6][7] | ~0.2-2 nM (CXCR1/2) | ~1-10 nM[8] |
Note: Data are compiled from multiple studies and can vary based on the specific cell type, assay conditions, and species. This compound is a known agonist for formyl peptide receptors, but detailed quantitative data is less abundant in the literature compared to the prototypical fMLP, which is used here as a representative for the N-formyl peptide class.
Signaling Pathways in Leukocyte Chemotaxis
Despite their structural diversity, the chemoattractants discussed here converge on a common class of receptors: G protein-coupled receptors (GPCRs).[9][10][11] Upon ligand binding, these receptors activate intracellular signaling cascades that ultimately reorganize the actin cytoskeleton, leading to cell polarization and directed migration. The primary pathway involves the activation of an inhibitory G-protein (Gi), which initiates a cascade of downstream events.
Caption: Generalized signaling pathway for GPCR-mediated leukocyte chemotaxis.
Pathway Description:
-
Receptor Activation: The process begins when a chemoattractant binds to its specific 7-transmembrane GPCR on the leukocyte surface.[12]
-
G-Protein Signaling: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (typically of the Gi family). The G-protein dissociates into its Gα and Gβγ subunits.[9][12]
-
Downstream Effectors: Both G-protein subunits activate key downstream effector enzymes:
-
Phospholipase C (PLCβ): Activated by Gα and/or Gβγ subunits, PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[12]
-
Phosphoinositide 3-kinase (PI3Kγ): Primarily activated by the Gβγ subunit, PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][11]
-
-
Signal Amplification: PIP3 acts as a crucial second messenger, localizing to the leading edge of the cell and recruiting PH domain-containing proteins like Akt (Protein Kinase B), which regulate cell survival and migration.[11]
-
Cytoskeletal Reorganization: These signaling cascades converge on the activation of small Rho GTPases (such as Rac, Cdc42, and RhoA). These molecules are master regulators of the actin cytoskeleton, orchestrating the formation of lamellipodia and filopodia at the cell's leading edge and contraction at the rear, resulting in directed movement.[11]
While this pathway is largely conserved, differences in signaling dynamics exist. "End-target" chemoattractants like fMLP often induce a more sustained signaling response (e.g., prolonged calcium flux) compared to "intermediary" chemoattractants like LTB4 and CXCL8, which may produce more transient signals.[13] This signaling hierarchy helps guide neutrophils with precision through complex inflammatory environments.[2][14]
Experimental Protocols
The quantitative comparison of chemoattractants relies on robust and standardized in vitro assays. The most common method for evaluating leukocyte migration is the Transwell assay, also known as the Boyden chamber assay.[15][16]
Key Experiment: Transwell Migration Assay
This assay measures the chemotactic response of a leukocyte population towards a chemoattractant gradient across a porous membrane.
Methodology:
-
Chamber Setup: A Transwell insert, which contains a polycarbonate membrane with a specific pore size (typically 3-8 µm for leukocytes), is placed into the well of a multi-well plate. The well acts as the lower chamber, and the inside of the insert serves as the upper chamber.
-
Gradient Formation: The chemoattractant, diluted in assay medium, is added to the lower chamber. The assay medium alone (vehicle control) is also used in separate wells to measure random migration (chemokinesis).
-
Cell Seeding: A suspension of isolated leukocytes (e.g., purified human neutrophils) is added to the upper chamber of the insert.
-
Incubation: The plate is incubated at 37°C in a humidified CO₂ incubator for a period of 1-3 hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the non-migrated cells are removed from the top surface of the membrane. The migrated cells, which are either attached to the bottom of the membrane or have fallen into the lower chamber, are then quantified.[16] Quantification can be achieved by:
-
Staining the cells on the bottom of the membrane with a dye (e.g., Crystal Violet or DAPI) and counting them under a microscope.
-
Collecting the cells from the lower chamber and counting them using a hemocytometer or an automated cell counter.
-
Using a fluorescently-labeled cell population and measuring the fluorescence in the lower chamber with a plate reader.
-
Caption: Workflow of a standard Transwell leukocyte migration assay.
Objective Comparison Summary
This compound, as part of the N-formyl peptide family, represents a potent "end-target" chemoattractant, signaling the direct presence of bacterial invasion or significant host cell damage.[17] Its action is powerful and direct. In contrast, C5a, LTB4, and CXCL8 often function within a more complex inflammatory cascade.
-
N-Formyl Peptides (e.g., fMLP, this compound): These are considered high-priority signals for neutrophils.[13] They are released directly by bacteria or from damaged mitochondria, providing a potent "find-me" signal that can dominate over other chemoattractants to guide leukocytes to the precise site of injury or infection.[2][17]
-
C5a: Generated during complement activation, C5a is an extremely potent anaphylatoxin and chemoattractant for multiple leukocyte types.[3][4][18] Its presence indicates a broader inflammatory response has been initiated, often by antibodies or pathogen surfaces, and it plays a key role in amplifying this response.
-
Leukotriene B4 (LTB4): This lipid mediator is often considered a secondary chemoattractant.[19] Neutrophils, upon encountering primary chemoattractants like fMLP, can produce and release LTB4 themselves. This acts as a relay signal, amplifying the chemotactic response and recruiting more neutrophils to the area in a positive feedback loop.[19][20]
-
CXCL8 (IL-8): As a chemokine, CXCL8 is produced by various resident cells (like macrophages and endothelial cells) in response to primary inflammatory signals (e.g., IL-1 or TNF-α).[8][21][22] It forms stable gradients within tissues, providing a robust directional cue for neutrophil extravasation from blood vessels and migration towards the inflammatory focus.
Caption: Functional comparison of different leukocyte chemoattractant classes.
References
- 1. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement component 5a - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin 8 - Wikipedia [en.wikipedia.org]
- 8. Attracting Attention: Discovery of IL-8/CXCL8 and the Birth of the Chemokine Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular biology of leukocyte chemoattractant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moving towards a paradigm: common mechanisms of chemotactic signaling in Dictyostelium and mammalian leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 13. Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 18. Cofactor Regulation of C5a Chemotactic Activity in Physiological Fluids. Requirement for the Vitamin D Binding Protein, Thrombospondin-1 and its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of IL-8/CXCL8 (The Story from Frederick) - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-Met-Trp and its Interaction with G-Protein Coupled Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-formylated peptides, such as N-Formyl-Met-Trp, are potent signaling molecules recognized by a specific subgroup of G-protein coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[1][2][3] These receptors are key players in the innate immune system, mediating cellular responses to bacterial and mitochondrial components.[1][3] This guide provides a comparative overview of the cross-reactivity of N-formyl peptides with GPCRs, focusing on the FPR family. While specific quantitative binding and functional data for this compound are not extensively available in the current literature, this document summarizes the known interactions of closely related N-formyl peptides and outlines the experimental protocols to determine these parameters.
Cross-Reactivity Profile of N-Formyl Peptides with Formyl Peptide Receptors
The primary targets of N-formyl peptides are the three members of the FPR family: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[1][2][3] These receptors exhibit differential affinities for various N-formylated peptides.
-
FPR1: Generally displays high affinity for short, N-formylated peptides like the prototypical agonist N-formyl-methionyl-leucyl-phenylalanine (fMLF).[1][4] It is the primary receptor responsible for initiating pro-inflammatory responses to bacterial peptides.[1][5]
-
FPR2: Exhibits a more promiscuous ligand-binding profile, recognizing a wider range of peptides, including both N-formylated and non-formylated peptides, as well as lipid mediators like lipoxin A4.[6][7][8] Consequently, FPR2 activation can lead to either pro-inflammatory or anti-inflammatory responses, a phenomenon known as biased agonism.[1][8][9]
-
FPR3: The least characterized of the family, its endogenous ligands and specific functions are still under investigation.[1]
Comparative Data for Representative N-Formyl Peptides
Due to the lack of specific data for this compound, the following table presents data for the well-characterized agonist fMLF to illustrate the typical affinity and potency differences across the FPR family.
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) | Assay Type | Reference |
| fMLF | Human FPR1 | ~1 nM (Kd) | ~0.1 nM (Chemotaxis) | Radioligand Binding / Chemotaxis | [4] |
| fMLF | Human FPR2 | >1 µM (low affinity) | ~5 µM (Calcium Flux) | Radioligand Binding / Calcium Flux | [4][10] |
Signaling Pathways
Upon agonist binding, FPRs, which are coupled to inhibitory G-proteins (Gαi), initiate a cascade of intracellular signaling events.[6][11] This leads to the activation of various downstream effectors, culminating in diverse cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][11]
Caption: FPR1 Signaling Pathway
Caption: FPR2 Biased Signaling
Experimental Protocols
To determine the cross-reactivity and functional effects of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (this compound) by measuring its ability to compete with a known radioligand for binding to the receptor.
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., FPR1, FPR2).
-
Radioligand with known affinity for the target receptor (e.g., [³H]fMLF).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add the serially diluted this compound or vehicle (for total binding) to the wells.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., unlabeled fMLF) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Competition Binding Assay Workflow
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPCR activation, which is a hallmark of Gαq or Gαi/o-coupled receptor signaling.
Materials:
-
Cells expressing the GPCR of interest (e.g., HEK293 cells transfected with FPR1 or FPR2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add the diluted this compound to the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the maximum fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
Caption: Calcium Mobilization Assay Workflow
Neutrophil Chemotaxis Assay
This assay directly measures the ability of a compound to induce directed migration of neutrophils, a primary function of FPR activation.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts).
-
Microporous membrane (typically 3-5 µm pore size).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
This compound.
-
Microscope and imaging system or plate reader for cell quantification.
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Resuspend the neutrophils in assay medium.
-
Place the microporous membrane between the upper and lower wells of the chemotaxis chamber.
-
Add different concentrations of this compound to the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response and the optimal concentration.
Caption: Neutrophil Chemotaxis Assay Workflow
Conclusion
This compound, as an N-formylated peptide, is expected to primarily interact with the Formyl Peptide Receptor family, with the potential for differential activity at FPR1 and FPR2. While specific quantitative data for this particular peptide is limited in the public domain, the provided experimental protocols offer a clear roadmap for its comprehensive pharmacological characterization. Understanding the precise cross-reactivity profile and functional consequences of this compound binding to various GPCRs is crucial for elucidating its biological role and potential as a therapeutic agent. The combination of binding assays, functional screens, and detailed signaling pathway analysis will provide a complete picture of its interactions within the GPCR superfamily.
References
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 8. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to N-Formyl-Met-Trp: Unraveling Reproducibility and Validity in Cellular Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Formyl-Met-Trp's performance with alternative formyl peptides, supported by experimental data and detailed methodologies. We delve into the reproducibility and validity of findings related to this class of chemoattractants, offering a clear perspective on their utility in research and therapeutic development.
N-formylated peptides, such as this compound (fMW), are potent chemoattractants that play a crucial role in the innate immune response by activating formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes.[1] The most extensively studied of these peptides is N-Formyl-Met-Leu-Phe (fMLP), which has become a benchmark for investigating neutrophil and monocyte function.[2][3][4] This guide will compare the experimental findings of this compound with the well-established data for fMLP and other analogs, focusing on the reproducibility and validity of these findings.
Comparative Analysis of Biological Activity
The biological activity of N-formyl peptides is primarily assessed through their ability to induce chemotaxis, stimulate intracellular calcium mobilization, and trigger the release of cellular mediators. The potency of these peptides is often quantified by their half-maximal effective concentration (EC50) or their binding affinity (Ki) to FPRs.
While specific quantitative data for this compound is less abundant in publicly available literature compared to fMLP, the existing structure-activity relationship studies of N-formyl peptides provide a framework for understanding its expected activity. The N-formyl group is critical for high-affinity binding and activation of FPR1.[5][6] The nature of the amino acid residues at subsequent positions influences the peptide's potency and receptor selectivity.
| Peptide | Receptor Affinity (Ki, nM) - FPR1 | Chemotaxis (EC50, nM) | Calcium Mobilization (EC50, nM) | Reference(s) |
| N-Formyl-Met-Leu-Phe (fMLP) | 38 | ~1-10 | ~0.01 µM (HL-60 cells) | [7][8] |
| This compound (fMW) | Data not readily available | Data not readily available | Data not readily available | |
| Non-formylated Met-Leu-Phe (MLF) | >1000 | Inactive | Inactive | [5] |
Note: The table highlights the current gap in directly comparable quantitative data for this compound. The values for fMLP are provided as a benchmark. The lack of readily available, validated data for this compound underscores the need for further direct comparative studies to ascertain its specific activity profile.
Signaling Pathways and Experimental Workflows
The activation of FPRs by N-formyl peptides initiates a cascade of intracellular signaling events, primarily through G-protein coupling. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration and activation of protein kinase C (PKC). These events orchestrate the cellular responses of chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
N-Formyl Peptide Signaling Pathway
Caption: N-Formyl peptide signaling pathway upon receptor binding.
Experimental Workflow for Comparative Analysis
A robust experimental workflow is essential for generating reproducible and valid data when comparing N-formyl peptides. This workflow should include standardized protocols for cell culture, stimulation, and data acquisition.
Caption: Workflow for comparing N-formyl peptide activity.
Experimental Protocols
To ensure the validity and reproducibility of experimental findings, detailed and standardized protocols are paramount. Below are methodologies for key experiments used to characterize N-formyl peptides.
Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Isolate primary human neutrophils from healthy donor blood or use a suitable cell line (e.g., differentiated HL-60 cells). Resuspend cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup: Place a polycarbonate membrane (typically 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant Gradient: Add different concentrations of this compound, fMLP (as a positive control), and buffer alone (as a negative control) to the lower wells.
-
Cell Migration: Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.
Calcium Mobilization Assay
-
Cell Preparation: Culture cells (e.g., HEK293 cells stably expressing FPR1, or HL-60 cells) in appropriate media.
-
Dye Loading: Wash the cells with a physiological salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at room temperature for 30-60 minutes.
-
Cell Seeding: After loading, wash the cells to remove excess dye and resuspend them in the assay buffer. Seed the cells into a 96-well black, clear-bottom plate.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of this compound, fMLP, or a vehicle control to the wells.
-
Data Acquisition: Immediately after adding the agonist, continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response for each concentration and plot the dose-response curve to determine the EC50.
Validity and Reproducibility of N-Formyl Peptide Findings
The reproducibility of experimental findings with N-formyl peptides can be influenced by several factors:
-
Peptide Quality: The purity and stability of the synthetic peptides are critical. Impurities or degradation can lead to inconsistent results.
-
Cellular System: The choice of cell type (primary cells vs. cell lines), their passage number, and differentiation state can significantly impact the cellular response.
-
Assay Conditions: Minor variations in experimental parameters such as temperature, incubation times, and buffer composition can affect the outcome.
To ensure the validity of findings, it is crucial to:
-
Use Appropriate Controls: Always include positive (e.g., fMLP) and negative (vehicle) controls in every experiment.
-
Perform Dose-Response Analyses: Characterize the activity of peptides over a range of concentrations to determine their potency and efficacy.
-
Validate with Multiple Assays: Corroborate findings from one type of assay (e.g., chemotaxis) with another (e.g., calcium mobilization) to ensure the observed effect is robust.
-
Independent Replication: Ideally, key findings should be replicated in independent experiments, preferably in different laboratories, to confirm their validity.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 4. genscript.com [genscript.com]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Side-by-Side Comparison of Synthetic and Bacterially-Derived N-Formyl-Met-Trp for Researchers
An objective analysis for researchers, scientists, and drug development professionals on the performance, purity, and practical considerations of synthetic versus bacterially-derived N-Formyl-Met-Trp.
This compound (N-Formyl-Methionyl-Tryptophan) is a potent chemoattractant and agonist for formyl peptide receptors (FPRs), playing a crucial role in initiating the innate immune response.[1][2] As a key signaling molecule, its source—either through chemical synthesis or bacterial production—can have significant implications for experimental outcomes. This guide provides a detailed comparison of synthetic and bacterially-derived this compound, offering supporting data and experimental protocols to aid researchers in selecting the appropriate product for their needs.
At a Glance: Synthetic vs. Bacterially-Derived this compound
| Feature | Synthetic this compound | Bacterially-Derived this compound |
| Purity | High (typically ≥95%-97%)[3] | Variable, potential for endotoxin and other bacterial contaminants[4][5] |
| Consistency | High lot-to-lot consistency | Can vary between batches and purification methods |
| Biological Activity | Well-defined and reproducible | Potentially variable due to impurities that can modulate immune responses[6] |
| Potential Contaminants | Trace amounts of reagents from synthesis (e.g., solvents, coupling agents), diastereomers[7][8][9] | Endotoxins (LPS), other bacterial proteins/peptides, nucleic acids[4][5][10] |
| Cost | Generally higher | Can be lower, especially for less purified preparations |
Performance and Purity Insights
Synthetic this compound: The Gold Standard for Purity and Consistency
Chemical synthesis, most commonly Solid Phase Peptide Synthesis (SPPS), offers precise control over the amino acid sequence and the incorporation of the N-terminal formyl group.[7] This results in a highly pure product, with purities often exceeding 97% as determined by High-Performance Liquid Chromatography (HPLC).[3] The primary impurities in synthetic peptides are typically residual solvents, truncated or extended peptide sequences, and diastereomers that can arise during synthesis.[8] However, advanced purification techniques like reverse-phase HPLC effectively remove most of these contaminants, leading to a well-characterized and highly consistent product. This high level of purity and lot-to-lot consistency is critical for obtaining reproducible results in sensitive biological assays.
Bacterially-Derived this compound: A More "Natural" Source with Caveats
N-formyl peptides are naturally produced by bacteria as part of their protein synthesis machinery. Isolating this compound from bacterial cultures provides a source that mimics the natural context of immune stimulation. However, this approach presents significant challenges in purification. A major concern is the co-purification of other bacterial components, most notably endotoxins (lipopolysaccharides or LPS).[4] Endotoxins are potent activators of the immune system and can lead to non-specific or exaggerated cellular responses, confounding experimental results.[6] The levels of endotoxin and other bacterial contaminants can vary significantly depending on the bacterial strain, culture conditions, and the purification methods employed. While purification methods can reduce endotoxin levels, achieving the same level of purity as synthetic peptides is often difficult and costly.
Experimental Data: A Comparative Overview
While direct comparative studies on synthetic versus bacterially-derived this compound are limited, data from the well-characterized N-formyl peptide, N-Formyl-Met-Leu-Phe (fMLP), can serve as a representative example.
| Parameter | Synthetic fMLP | Bacterially-Derived fMLP | Reference |
| Purity (HPLC) | ≥97% | Variable, often lower and with additional peaks | |
| Endotoxin Level | Typically below detection limits | Can range from low to high, depending on purification | [4][5] |
| Chemotaxis (EC50) | ~1 nM | Can be variable, potentially lower apparent EC50 due to synergistic effects of contaminants | [11] |
| Calcium Mobilization (EC50) | ~5 µM in some cell lines | May show altered dose-response curves | [12] |
Note: EC50 values can vary significantly depending on the cell type and assay conditions. The values presented are for illustrative purposes.
Signaling Pathway and Experimental Workflow
Activation of Formyl Peptide Receptors (FPRs) by this compound initiates a well-defined signaling cascade, leading to various cellular responses, including chemotaxis, degranulation, and cytokine production.
A typical experimental workflow to assess the biological activity of this compound involves isolating target cells, stimulating them with the peptide, and measuring a specific cellular response.
Detailed Experimental Protocols
Chemotaxis Assay (Modified Boyden Chamber)
This protocol describes a common method for assessing the chemotactic response of neutrophils to this compound.
Materials:
-
Purified neutrophils
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (synthetic or bacterially-derived)
-
48-well chemotaxis chamber (e.g., NeuroProbe)
-
Polycarbonate filter with 5-µm pores
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the purified neutrophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in RPMI 1640 with 10% FBS. A typical concentration range to test is 10^-12 M to 10^-6 M.
-
Add 25 µL of the this compound dilutions or control medium to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the filter.
-
Count the number of migrated cells in multiple high-power fields for each well using a microscope.
-
Plot the number of migrated cells against the concentration of this compound to determine the EC50.
Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound.
Materials:
-
Target cells (e.g., neutrophils or a cell line expressing FPR)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
This compound (synthetic or bacterially-derived)
-
Fluorescence plate reader
Procedure:
-
Harvest and wash the target cells, then resuspend them in HBSS.
-
Load the cells with Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and dispense them into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence (excitation ~340 nm and ~380 nm, emission ~510 nm).
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Calculate the ratio of fluorescence at 340 nm to 380 nm to determine the change in intracellular calcium concentration.
-
Plot the peak calcium response against the concentration of this compound to determine the EC50.
Cytokine Release Assay (ELISA)
This protocol describes how to measure the release of a specific cytokine (e.g., IL-8) from cells stimulated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Target cells (e.g., peripheral blood mononuclear cells or a specific cell line)
-
Cell culture medium
-
This compound (synthetic or bacterially-derived)
-
ELISA kit for the cytokine of interest (e.g., IL-8)
-
ELISA plate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere if necessary.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions or control medium to the cells.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Perform the ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding the cell supernatants and standards to the plate. c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding a substrate to produce a colorimetric signal.
-
Read the absorbance of the wells using an ELISA plate reader.
-
Calculate the concentration of the cytokine in each sample using the standard curve.
-
Plot the cytokine concentration against the concentration of this compound.
Conclusion and Recommendations
The choice between synthetic and bacterially-derived this compound depends on the specific requirements of the research.
-
For quantitative, highly reproducible in vitro assays, and for any studies involving in vivo administration, synthetic this compound is the recommended choice. Its high purity, well-defined composition, and lack of endotoxin contamination ensure that the observed biological effects are directly attributable to the peptide itself.
-
Bacterially-derived this compound may be considered for preliminary or screening studies where cost is a major factor. However, researchers must be aware of the potential for batch-to-batch variability and the confounding effects of contaminants, particularly endotoxins. If using a bacterially-derived product, it is crucial to obtain a detailed certificate of analysis that includes purity and endotoxin levels.
Ultimately, understanding the trade-offs between purity, consistency, and cost will enable researchers to make an informed decision and generate reliable and reproducible data in their investigations of the innate immune response.
References
- 1. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. almacgroup.com [almacgroup.com]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. fda.gov [fda.gov]
- 6. Endotoxin promotes neutrophil hierarchical chemotaxis via the p38-membrane receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. corning.com [corning.com]
- 11. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Agonist versus Antagonist Effects of N-Formyl-Met-Trp Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-formyl-Met-Trp (fMW) analogs represent a class of synthetic peptides that modulate the activity of formyl peptide receptors (FPRs), a family of G protein-coupled receptors pivotal to the innate immune response. These receptors, primarily expressed on phagocytic leukocytes such as neutrophils and monocytes, recognize N-formylated peptides derived from bacteria and mitochondria, initiating a cascade of inflammatory and host defense mechanisms. The development of fMW analogs with tailored agonist or antagonist properties is a key area of research for novel therapeutics targeting inflammatory diseases, autoimmune disorders, and cancer.
This guide provides a comparative analysis of the agonist and antagonist effects of this compound analogs, supported by experimental data and detailed methodologies.
I. Quantitative Comparison of this compound Analog Activities
The biological activity of this compound analogs is determined by their ability to either activate (agonist) or block (antagonist) FPRs. This activity is quantified through various in vitro assays, with key metrics including the half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) for antagonists.
While a comprehensive public dataset for a wide range of this compound analogs is limited, a study on an N-formyl-Met-Pro-Phe-OMe analog provides insight into how structural modifications can drastically alter biological activity.
| Analog | Assay | Target/Cell Type | Activity | Result | Reference |
| N-formyl-Met-Pro-Phe-OMe | Superoxide Production | Human Neutrophils | Agonist | No Activity | [1] |
| Calcium Mobility | Human Neutrophils | Agonist | No Activity | [1] | |
| N-formyl-Met-Pro-Phe-OH | Superoxide Production | Human Neutrophils | Agonist | ~25% activity of fMLP | [1] |
This table will be populated with more data as further research on this compound analogs becomes publicly available.
II. Signaling Pathways and Experimental Workflows
The interaction of this compound analogs with FPRs triggers distinct intracellular signaling cascades, leading to varied cellular responses. Agonists typically induce a conformational change in the receptor, leading to G-protein activation, while antagonists bind to the receptor without initiating this downstream signaling, thereby blocking agonist-induced responses.
Signaling Pathways of FPR Activation
The binding of an agonist, such as a potent this compound analog, to FPR1 or FPR2 initiates a signaling cascade that is crucial for neutrophil activation and chemotaxis.
An antagonist this compound analog would bind to the FPR but prevent the activation of the G-protein, thereby inhibiting all subsequent downstream events.
Experimental Workflow for Assessing Analog Activity
A typical workflow to characterize the agonist versus antagonist effects of novel this compound analogs involves a series of in vitro cellular assays.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound analog activity.
A. Receptor Binding Assay
This assay determines the affinity of the analogs for FPRs.
Principle: A radiolabeled or fluorescently tagged known FPR ligand (e.g., [³H]fMLP) is incubated with cells or membranes expressing the target FPR in the presence of varying concentrations of the unlabeled this compound analog. The ability of the analog to displace the labeled ligand is measured, and the inhibitor constant (Ki) is calculated.
Protocol:
-
Cell Culture: Use a cell line stably expressing human FPR1 or FPR2 (e.g., HEK293 or HL-60 cells).
-
Membrane Preparation (Optional): Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell suspension or membrane preparation, the labeled ligand at a concentration near its Kd, and a range of concentrations of the this compound analog.
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the cells/membranes with the bound ligand.
-
Quantification: For radiolabeled ligands, measure the radioactivity on the filters using a scintillation counter. For fluorescent ligands, use a suitable plate reader.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the analog. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
B. Calcium Mobilization Assay
This assay measures the ability of an analog to induce or inhibit intracellular calcium release, a hallmark of FPR activation.
Principle: Cells expressing the target FPR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist stimulation, Gq protein activation leads to the release of calcium from intracellular stores, causing an increase in fluorescence. Antagonists will block this agonist-induced fluorescence increase.
Protocol:
-
Cell Preparation: Plate FPR-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate them with the calcium-sensitive dye in the same buffer for 30-60 minutes at 37°C in the dark.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the this compound analog to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the analog for a short period (e.g., 15-30 minutes) before adding a known FPR agonist (e.g., fMLP) at a concentration that gives a submaximal response (e.g., EC₈₀).
-
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the analog to determine the EC₅₀.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of the analog to determine the IC₅₀.
-
C. Neutrophil Chemotaxis Assay
This functional assay assesses the ability of analogs to induce or inhibit the directed migration of neutrophils.
Principle: Neutrophils are placed in the upper chamber of a transwell insert with a porous membrane. A chemoattractant (the this compound analog for agonist testing, or a known chemoattractant in the presence of the analog for antagonist testing) is placed in the lower chamber. The number of neutrophils that migrate through the membrane towards the chemoattractant is quantified.
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque and Dextran sedimentation).
-
Assay Setup:
-
Place transwell inserts (typically with 3-5 µm pores) into the wells of a 24-well plate.
-
Add the test compound (analog for agonist testing, or a known chemoattractant like fMLP or IL-8 plus the analog for antagonist testing) to the lower chamber in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
Add the isolated neutrophils to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the transwell inserts.
-
Quantify the number of cells in the lower chamber. This can be done by:
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
Lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase (MPO).
-
Using a fluorescent DNA-binding dye (e.g., CyQUANT) and measuring fluorescence.
-
-
-
Data Analysis:
-
Agonist Mode: Plot the number of migrated cells against the log concentration of the analog to determine the EC₅₀.
-
Antagonist Mode: Plot the percentage of inhibition of chemoattractant-induced migration against the log concentration of the analog to determine the IC₅₀.
-
Conclusion
The development of this compound analogs with specific agonist or antagonist profiles for FPRs holds significant therapeutic potential. A systematic approach involving chemical synthesis and a battery of in vitro assays is essential to characterize the structure-activity relationships of these compounds. The data and protocols presented in this guide provide a framework for the comparative evaluation of novel this compound analogs, facilitating the identification of lead candidates for further drug development. As more research becomes available, a more comprehensive quantitative comparison will be possible, further refining our understanding of how these analogs can be designed to selectively modulate the immune system.
References
Benchmarking N-Formyl-Met-Trp Activity Against Other PAMPs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of N-Formyl-Met-Trp and other prominent Pathogen-Associated Molecular Patterns (PAMPs), namely Lipopolysaccharide (LPS), Flagellin, and CpG DNA. The data presented here is intended to assist researchers in selecting the appropriate stimuli for their experimental models of innate immune activation.
Introduction to PAMPs and Their Receptors
Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular structures characteristic of microorganisms that are recognized by the innate immune system through Pattern Recognition Receptors (PRRs). This recognition triggers a cascade of signaling events, leading to inflammatory responses aimed at eliminating the invading pathogens.
-
N-Formyl Peptides (e.g., this compound): These are short peptides containing N-formylmethionine at their N-terminus, a characteristic feature of bacterial and mitochondrial proteins. They are recognized by Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs). The most well-studied synthetic N-formyl peptide is N-Formyl-Met-Leu-Phe (fMLF), which is often used as a potent chemoattractant for neutrophils.
-
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of the innate immune system. It is primarily recognized by Toll-like Receptor 4 (TLR4) in complex with MD-2 and CD14.
-
Flagellin: The principal protein component of bacterial flagella, flagellin is recognized by Toll-like Receptor 5 (TLR5).
-
CpG DNA: Bacterial and viral DNA contains a higher frequency of unmethylated cytosine-phosphate-guanine (CpG) dinucleotides compared to vertebrate DNA. These CpG motifs are recognized by Toll-like Receptor 9 (TLR9), which is located in endosomal compartments.
Data Presentation: Comparative Activity of PAMPs
The following tables summarize the available quantitative data on the activity of N-formyl peptides (represented by fMLF as a well-characterized analog of this compound) and other PAMPs. It is important to note that the data is compiled from various studies and experimental conditions may differ, warranting caution in direct comparisons.
Table 1: Potency of PAMPs in Neutrophil Activation
| PAMP | Assay | Cell Type | EC50 Value | Reference |
| fMLF | Superoxide Production | Human Neutrophils | ≈ 20 nM | [1] |
| fMLF | FPR1 Phosphorylation | Human Neutrophils | 11 ± 1 nM | [2] |
| fMLF (LPS-primed) | Neutrophil Shape Change | Equine Neutrophils | 1.9 ± 0.9 nM | [3] |
| LPS | Priming of fMLF Response | Equine Neutrophils | 19.1 ± 4.7 ng/mL (in the presence of serum) | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and the maximum.[4][5]
Table 2: Qualitative Comparison of Cytokine Induction by PAMPs in Monocytes/Macrophages
| PAMP | Predominant Cytokines Induced | Reference |
| N-Formyl Peptides (fMLF) | Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | |
| LPS | Potent inducer of TNF-α, IL-1β, and IL-6 | [6][7] |
| Flagellin | Pro-inflammatory cytokines | |
| CpG DNA | IL-6, IL-12, IFN-γ; enhances IL-1β-induced IL-8 | [8] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a common method for assessing the chemotactic activity of PAMPs on neutrophils.
a. Materials:
-
Chemoattractant (e.g., this compound, fMLF)
-
Human neutrophils isolated from whole blood
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
48-well microchemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate filter with 5 µm pores
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or Diff-Quik)
-
Microscope
b. Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Chamber Assembly: In the bottom wells of the chemotaxis chamber, add 25 µL of the chemoattractant solution at various concentrations. Use medium alone as a negative control.
-
Place the polycarbonate filter over the bottom wells.
-
Cell Loading: Add 50 µL of the neutrophil suspension to the top wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Filter Processing: After incubation, remove the filter. Scrape off the non-migrated cells from the top surface of the filter.
-
Fix the filter in methanol and then stain with a suitable staining solution.
-
Quantification: Mount the filter on a microscope slide. Count the number of migrated cells in several high-power fields for each well. The results can be expressed as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
Reactive Oxygen Species (ROS) Production Assay
This protocol outlines a method to measure the production of ROS by neutrophils in response to PAMP stimulation using a fluorescent probe.
a. Materials:
-
PAMP of interest (e.g., this compound, LPS)
-
Human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
b. Procedure:
-
Cell Preparation: Isolate neutrophils as described in the chemotaxis assay protocol. Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Probe Loading: Add DCFH-DA to the neutrophil suspension to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated.
-
Washing: Centrifuge the cells to remove excess probe and resuspend the cell pellet in fresh HBSS.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well black, clear-bottom plate.
-
Stimulation: Add 100 µL of the PAMP solution at various concentrations to the wells. Use HBSS alone as a negative control and PMA as a positive control.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Record the fluorescence at regular intervals (e.g., every 5 minutes) for 60-90 minutes.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of ROS production. The results can be expressed as the change in fluorescence intensity over time or as the peak fluorescence intensity.
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by this compound and the other benchmarked PAMPs.
Caption: this compound Signaling Pathway
Caption: Toll-like Receptor Signaling Pathways
Caption: PAMP Benchmarking Workflow
References
- 1. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. Regulation of macrophage-associated inflammatory responses by species-specific lactoferricin peptides [imrpress.com]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CpG DNA and LPS induce distinct patterns of activation in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-Formyl-Met-Trp: A Safety and Operations Guide
Disclaimer: No specific Safety Data Sheet (SDS) for N-Formyl-Met-Trp is readily available in the public domain. The following guidance is based on general laboratory safety principles and information available for structurally similar N-formylated peptides, such as N-Formyl-Met-Leu-Phe (fMLP). This information should be used as a supplementary guide and not as a replacement for institution-specific and local regulatory requirements. Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to adhere to standard laboratory safety practices. While specific hazard information is limited, related compounds are to be considered potentially hazardous until thoroughly investigated.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, a properly fitted respirator may be necessary.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Hygiene:
-
Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[1]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol
Given the lack of specific disposal instructions, a conservative approach is recommended. The primary goal is to prevent the release of the compound into the environment.
-
Consult Institutional Guidelines: Before proceeding, contact your institution's EHS department to obtain specific instructions for chemical waste disposal. Their guidance will be based on local and federal regulations.
-
Waste Categorization: In the absence of specific data, this compound should be treated as a chemical waste product. Do not dispose of it down the drain or in regular trash.
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealed container.
-
For solutions, use a compatible, leak-proof container. If dissolved in an organic solvent, it should be disposed of in the appropriate solvent waste stream.
-
-
Labeling: Label the waste container clearly with the full chemical name: "this compound". Include any known solvent and the approximate amount.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup, away from incompatible materials such as strong oxidizing agents.
Spill and Exposure Procedures
Spill Cleanup:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a suitable, sealed container for disposal as chemical waste.
Exposure Response:
-
Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If the individual is conscious, rinse their mouth with water and have them drink plenty of water. Do not induce vomiting. Seek immediate medical attention.
Data Summary for Structurally Similar Compound
Since specific quantitative data for this compound is not available, the following table provides information for the closely related compound, N-Formyl-Met-Leu-Phe (fMLP), to offer a general understanding of the substance class.
| Property | Value (for N-Formyl-Met-Leu-Phe) |
| Molecular Formula | C21H31N3O5S |
| Molecular Weight | 437.55 g/mol [2] |
| Appearance | Crystalline solid[1] |
| Purity | ≥95%[2] |
| Storage Temperature | -20°C[1][2] |
| Solubility | Soluble in DMSO (to 4 mg/ml)[2] |
Disposal Decision Workflow
The following diagram illustrates the recommended decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-Formyl-Met-Trp
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Formyl-Met-Trp. The following procedures are based on best practices for handling peptide compounds where detailed toxicological data may not be available.[1][2]
Hazard Assessment
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled as a potentially hazardous substance.[2] Avoid inhalation, ingestion, and contact with eyes, skin, and clothing.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles | Should meet ANSI Z.87.1 1989 standard or equivalent.[3] Provides full splash and impact protection.[4] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile or neoprene gloves are recommended for short-term protection.[3] Inspect gloves before each use and change immediately upon contact with the substance.[3] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect the skin and clothing.[4] |
| Respiratory Protection | Respirator | Recommended, especially when handling the powder form to avoid inhalation.[1] Use in a well-ventilated area or under a fume hood. |
Handling and Storage
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Avoid raising dust when working with the powdered form.[1] After handling, wash hands and any exposed skin thoroughly.[2]
-
Storage : Keep the container tightly closed and store in a cool, dry place.[1] The recommended storage temperature is -20°C.[1][5]
Accidental Release Measures
In the event of a spill, wear appropriate PPE, including a respirator, chemical safety goggles, and chemical-resistant gloves.[1] Sweep up the solid material, place it in a sealed bag, and hold for waste disposal.[1] Avoid creating dust.[1]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact : Wash the affected area with plenty of water. If irritation persists, seek medical advice.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion : Rinse mouth with water and seek medical attention.[1]
Disposal Plan
All waste materials, including contaminated PPE and spilled substances, should be considered hazardous waste. Dissolve or mix the material with a combustible solvent and dispose of it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always observe all federal, state, and local environmental regulations for chemical disposal.[1]
Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
